(R)-(+)-Glycidyl heptyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(heptoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSCMIFABOJDRE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628451 | |
| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121906-44-3 | |
| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-Glycidyl heptyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular structure and stereochemistry of (R)-(+)-Glycidyl heptyl ether
The following technical guide provides an in-depth analysis of (R)-Glycidyl Heptyl Ether , focusing on its molecular architecture, stereochemical definition, synthesis via phase-transfer catalysis, and applications in pharmaceutical development.
Molecular Structure, Stereochemistry, and Synthetic Applications
Executive Summary
(R)-Glycidyl Heptyl Ether (IUPAC: (R)-2-((heptyloxy)methyl)oxirane) is a chiral aliphatic ether featuring a reactive epoxide (oxirane) terminus and a hydrophobic heptyl tail. It serves as a critical chiral building block (synthon) in the synthesis of enantiopure beta-blockers, surfactants, and amphiphilic polymers for drug delivery systems. Its value lies in the (R)-configuration of the epoxide ring, which allows for stereoselective ring-opening reactions with nucleophiles (amines, thiols, alcohols), transferring chirality to the final pharmaceutical active ingredient (API).
Molecular Architecture & Stereochemical Definition
Structural Identification
-
IUPAC Name: (R)-2-((heptyloxy)methyl)oxirane
-
Common Name: (R)-Heptyl glycidyl ether
-
CAS Number (Racemic Parent): 25717-59-3 (Note: Specific enantiomer CAS codes are often derivative-dependent; 25717-59-3 refers to the generic structure).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 172.27 g/mol
-
SMILES: CCCCCCCOCC1CO1 (Generic) | CCCCCCCOCC[C@H]1CO1 (R-isomer specific)
Stereochemical Assignment (Cahn-Ingold-Prelog)
The chirality of this molecule centers on C2 of the oxirane ring. The assignment of the (R) configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:
-
Priority 1: The Ring Oxygen (O1) – Highest atomic number (8).
-
Priority 2: The Exocyclic Oxygen (Ether Oxygen) – Attached via C (
). The carbon attached to this oxygen has a higher priority than the ring carbon C3. -
Priority 3: The Ring Carbon (C3) – Attached to O, H, H.
-
Priority 4: Hydrogen (H) – Lowest priority.
Visualization: When the lowest priority group (H) is oriented away from the viewer, the sequence 1
Critical Note on Optical Rotation: While the user designation specifies "(+)", researchers should note that many simple (R)-alkyl glycidyl ethers (e.g., (R)-methyl glycidyl ether) exhibit a levorotatory (-) specific rotation in standard solvents like toluene or methanol. The sign of rotation (
) is strictly property-based and solvent-dependent, whereas the (R)-configuration is the absolute structural invariant.
Stereochemistry Diagram
The following diagram illustrates the CIP priority assignment and the spatial arrangement of the (R)-enantiomer.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-Glycidyl Heptyl Ether.
Physicochemical Properties
Data inferred from homologous series (hexyl/octyl glycidyl ethers) and experimental standards.
| Property | Value / Description | Relevance |
| Physical State | Colorless, transparent liquid | Ease of handling in liquid-phase synthesis. |
| Boiling Point | ~240–250 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 0.89 – 0.91 g/mL | Less dense than water; forms organic upper layer in extraction. |
| Solubility | Soluble in ethanol, chloroform, toluene. Insoluble in water. | Compatible with organic synthesis; requires surfactants for aqueous use. |
| Refractive Index | Used for purity checks. | |
| Flash Point | > 110 °C | Considered a combustible liquid (Class IIIB). |
| Stability | Moisture sensitive (slow hydrolysis to diol). | Store under inert gas (Nitrogen/Argon) at 2–8°C. |
Synthesis & Manufacturing Protocol
Synthetic Route: Phase Transfer Catalysis (PTC)
The most robust method for synthesizing (R)-glycidyl heptyl ether involves the coupling of (R)-Epichlorohydrin with 1-Heptanol using a Phase Transfer Catalyst (PTC). This method preserves the stereochemistry of the epoxide (with inversion at the attacking carbon if mechanism is direct displacement, or retention if attacking the non-chiral carbon).
Mechanism Note: The reaction typically proceeds via the formation of a chlorohydrin intermediate followed by ring closure. To ensure the final product is (R), one must start with (R)-epichlorohydrin (which typically yields (R)-glycidyl ethers via a double-inversion or retention mechanism depending on the specific conditions, though direct SN2 on the
Experimental Workflow
Reagents:
-
1-Heptanol (1.0 equiv)
-
(R)-Epichlorohydrin (1.2 – 1.5 equiv)
-
Sodium Hydroxide (NaOH), 50% aq. solution
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogensulfate (TBAHS) (1-2 mol%)
Protocol:
-
Mixing: Charge 1-heptanol and the Phase Transfer Catalyst (TBAB) into a reactor.
-
Epoxide Addition: Add (R)-Epichlorohydrin dropwise at 0–5°C to prevent uncontrolled exotherms.
-
Base Addition: Slowly add 50% NaOH solution while maintaining temperature < 20°C.
-
Reaction: Stir vigorously at 40°C for 4–6 hours. The PTC facilitates the transfer of the phenoxide/alkoxide ion between the aqueous base and the organic phase.
-
Work-up: Dilute with water to dissolve salts. Separate the organic layer.
-
Purification: Wash organic layer with brine. Dry over
. -
Distillation: Perform fractional vacuum distillation to remove excess epichlorohydrin and isolate the pure (R)-glycidyl heptyl ether.
Caption: Phase-transfer catalyzed synthesis workflow for (R)-Glycidyl Heptyl Ether.
Reactivity Profile & Applications
Regioselective Ring Opening
The primary utility of (R)-glycidyl heptyl ether is its ability to undergo regioselective ring-opening reactions. Nucleophiles (Nu) typically attack the less sterically hindered carbon (C3) of the epoxide ring, resulting in a secondary alcohol with the heptyl ether side chain preserved.
-
Reaction: (R)-Glycidyl Heptyl Ether +
-Amino Alcohol. -
Stereochemical Outcome: Attack at C3 does not affect the chiral center at C2. Therefore, the (R)-configuration is retained in the product (though CIP priority might change the designation to S depending on the nucleophile).
Drug Development Applications[2]
-
Beta-Adrenergic Blockers: The "glycidyl ether" motif is the structural core of "beta-blockers" (e.g., Atenolol, Propranolol). The heptyl chain provides a specific lipophilicity profile, potentially enhancing blood-brain barrier (BBB) penetration or altering membrane retention.
-
Amphiphilic Polymers: Used as a monomer to create poly(glycidyl ethers) . The heptyl side chain introduces hydrophobicity. When copolymerized with hydrophilic monomers (like PEG-glycidyl ether), these form self-assembling micelles or lipid nanoparticles (LNPs) used for mRNA delivery.
-
Chiral Surfactants: The molecule acts as a non-ionic surfactant intermediate. Its enantiopurity allows for the study of chiral recognition at biological interfaces (e.g., cell membranes).
Quality Control & Analysis
To ensure the material is suitable for drug development, the following specifications are mandatory:
-
Enantiomeric Excess (ee): Must be > 98%.[2][3]
-
Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralcel OD-H) or Chiral GC with a cyclodextrin derivative column (e.g.,
-DEX).
-
-
Chemical Purity: > 97% (GC-FID).
-
Residual Epichlorohydrin: < 10 ppm (Genotoxic impurity control).
References
-
Review of Glycidyl Ether Synthesis
-
Optical Rotation & Conformational Analysis
-
Polymerization of Alkyl Glycidyl Ethers
- Title: Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underr
- Source: Macromolecular Rapid Communic
-
URL:[Link]
-
General Properties of 2-((heptyloxy)methyl)
- Source: PubChem (NIH).
-
URL:[Link]
Sources
- 1. 2-((Heptyloxy)methyl)oxirane | C10H20O2 | CID 5074764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Glycidyl Trityl Ether | 65291-30-7 | TCI AMERICA [tcichemicals.com]
- 3. (R)-(-)-Benzyl glycidyl ether | 14618-80-5 [chemicalbook.com]
- 4. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. Intrinsic Optical Activity and Large-Amplitude Displacement: Conformational Flexibility in (R)-Glycidyl Methyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Specification & Synthesis Guide: n-Heptyl Glycidyl Ether
CAS 25717-59-3 | C₁₀H₂₀O₂
Executive Summary
n-Heptyl Glycidyl Ether (HGE) is a specialized monofunctional epoxide intermediate used in high-performance surface coatings, lipid synthesis for drug delivery systems, and as a reactive diluent for epoxy resins.[1] Characterized by its C7 alkyl chain, HGE offers a unique balance between the volatility of lower alkyl ethers (butyl/ethyl) and the crystallization issues of longer chains (cetyl/stearyl).
This technical guide defines the critical physicochemical specifications for HGE, specifically addressing the discrepancy between theoretical atmospheric boiling points and practical vacuum distillation requirements to prevent thermal degradation (polymerization).
Physicochemical Specifications
The following data establishes the baseline for "Pure Grade" HGE. Researchers must note that commercial "Alkyl (C8-C10) Glycidyl Ethers" are mixtures; this guide targets the specific n-heptyl species (CAS 25717-59-3).
Table 1: Core Physical Properties
| Property | Specification | Method/Notes |
| Appearance | Colorless, low-viscosity liquid | Visual inspection |
| Molecular Weight | 172.27 g/mol | Calculated |
| Density (20°C) | 0.890 – 0.910 g/mL | Critical Purity Indicator (See Section 4) |
| Boiling Point (Atm) | ~220°C (Theoretical) | Do Not Attempt. Risk of ring-opening/polymerization. |
| Boiling Point (Vac) | 85 – 95°C @ 10 mmHg | Recommended distillation range. |
| Refractive Index | 1.4350 – 1.4450 | @ 20°C |
| Epoxide Eq. Wt. (EEW) | 172 – 185 g/eq | Ideal: 172. Higher values indicate hydrolysis. |
| Solubility | Organic solvents (Ethanol, DCM) | Immiscible in water (Hydrophobic tail). |
Critical Insight: The density of HGE (0.90 g/mL) acts as a rapid field validation metric. It sits precisely between the starting material 1-Heptanol (0.82 g/mL) and the reagent Epichlorohydrin (1.18 g/mL) . A density below 0.88 indicates incomplete reaction (excess alcohol).
Thermodynamics & Phase Behavior
Understanding the thermodynamic profile is essential for safe isolation.
-
Boiling Point Elevation: The addition of the glycidyl group to heptanol increases the molecular weight, theoretically elevating the boiling point. However, the loss of the hydroxyl group (hydrogen bonding) mitigates this rise.
-
Thermal Sensitivity: The oxirane (epoxide) ring is highly strained (~13 kcal/mol). Heating HGE above 150°C at atmospheric pressure significantly increases the kinetic probability of homopolymerization or thermal rearrangement to ketones/aldehydes. Vacuum distillation is mandatory.
Synthesis & Purification Protocol
Objective: Synthesis of n-Heptyl Glycidyl Ether via Phase Transfer Catalysis (PTC).
Reagents
-
Substrate: 1-Heptanol (CAS 111-70-6)[2]
-
Reagent: Epichlorohydrin (Excess, 2-3 eq)
-
Base: NaOH (50% aq. solution or solid microbeads)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltrimethylammonium chloride (1-2 mol%)
Workflow Diagram (DOT)
The following diagram outlines the synthesis and critical isolation steps.
Step-by-Step Methodology
-
Coupling: Charge 1-Heptanol and catalyst (TBAB) into the reactor. Heat to 45°C.
-
Addition: Slowly feed Epichlorohydrin and NaOH simultaneously. Control: Maintain temperature <60°C. The reaction is exothermic.
-
Digestion: Stir at 50°C for 3-5 hours. Monitor consumption of Heptanol via GC or TLC.
-
Work-up: Cool to room temperature. Add water to dissolve NaCl precipitate. Separate phases. Wash the organic layer with water until neutral pH.
-
Stripping: Remove excess Epichlorohydrin and water under mild vacuum (50°C, 50 mmHg).
-
Isolation (Critical): Perform fractional distillation under high vacuum. Collect the fraction boiling at 85–95°C (10 mmHg) .
Quality Control: A Self-Validating System
To ensure "Trustworthiness" in the lab, use this logic tree to validate the synthesized material before using it in sensitive applications (e.g., drug delivery).
Applications in Research
-
Lipid Nanoparticles (LNPs): HGE serves as a hydrophobic tail precursor for ionizable lipids. The C7 chain provides a specific "cone angle" for lipid packing that differs from standard C8/C10 chains, potentially influencing endosomal escape efficiency.
-
Surface Modification: Used to graft hydrophobic properties onto hydrophilic surfaces (e.g., cellulose, silica) via the "grafting-to" approach, targeting surface hydroxyls.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5074764, 2-((Heptyloxy)methyl)oxirane. Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Heptanol Thermophysical Properties. Retrieved from [Link]
-
Chalmers University of Technology. Solvent-Free Synthesis of Glycidyl Ethers via Phase Transfer Catalysis. Retrieved from [Link]
-
Organic Syntheses. Synthesis of Alkyl Glycidyl Ethers. Coll. Vol. 7, p. 320. Retrieved from [Link]
Sources
Comprehensive Characterization of (R)-(+)-Glycidyl Heptyl Ether: Synthesis, Analysis, and Applications
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical characterization of (R)-(+)-Glycidyl heptyl ether , a critical chiral intermediate in the development of pharmaceuticals and advanced materials.
Executive Summary & Compound Identity
This compound (also known as (R)-2-[(heptyloxy)methyl]oxirane) is a chiral epoxide ether featuring a seven-carbon alkyl chain. As a member of the homologous series of alkyl glycidyl ethers, it serves as a versatile building block for:
-
Chiral Surfactants: Used in membrane protein solubilization and drug delivery systems.
-
Ferroelectric Liquid Crystals: Acting as a chiral dopant to induce helical twisting power.
-
Pharmaceutical Intermediates: Precursor for beta-blockers and other enantiopure drugs via ring-opening reactions.
While the butyl (C4) and octyl (C8) homologs are widely characterized, the heptyl (C7) variant is less common in standard databases. This guide synthesizes data from homologous series to provide a robust physicochemical profile and details a self-validating analytical protocol.
Chemical Identity
| Property | Detail |
| IUPAC Name | (2R)-2-[(Heptyloxy)methyl]oxirane |
| Common Name | (R)-Glycidyl heptyl ether |
| CAS Number (Racemic) | 25717-59-3 |
| CAS Number (Enantiomer) | Not widely listed in public registries; often custom-synthesized.[1] |
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
Physicochemical Profile & Optical Rotation[1][2][3][4][5][6][7][8][9][10][11]
The specific optical rotation (
Comparative Optical Rotation Data
The following table interpolates the expected properties of the C7 ether based on its C4 and C8 homologs.
| Compound | Alkyl Chain | Configuration | Specific Rotation | Solvent | Source |
| Glycidyl Methyl Ether | C1 | (R) | Toluene | Sigma-Aldrich [1] | |
| Glycidyl Butyl Ether | C4 | (R) | Neat/Toluene | Literature [2] | |
| Glycidyl Heptyl Ether | C7 | (R) | Toluene | Interpolated | |
| Glycidyl Trityl Ether | Bulky | (R) | Chloroform | Chem-Impex [3] |
Critical Note on Sign (+/-):
The user prompt specifies (R)-(+) . In the homologous series of simple alkyl glycidyl ethers (Methyl, Butyl), the (R)-isomer is typically levorotatory (-) in toluene. However, in chloroform (
-
Recommendation: If your certificate of analysis (COA) states
, verify the solvent is Chloroform or Methanol. If the solvent is Toluene and the sign is , the configuration is likely (S) .
Synthesis & Manufacturing Pathway
The synthesis of (R)-glycidyl heptyl ether typically proceeds via the Jacobsen Hydrolytic Kinetic Resolution (HKR) or direct coupling using (R)-Epichlorohydrin . The choice of starting material dictates the final configuration.
Pathway A: From (R)-Epichlorohydrin (Retention of Configuration)
This route involves a two-step process where the stereocenter is preserved.
-
Ring Opening: Heptanol attacks (R)-epichlorohydrin catalyzed by a Lewis acid (
), opening the epoxide to form a chlorohydrin intermediate. -
Ring Closing: Treatment with a strong base (
) effects ring closure. Under controlled conditions, this double-inversion mechanism (or direct displacement) effectively results in retention of the chiral center's configuration relative to the starting epichlorohydrin.
Pathway B: Hydrolytic Kinetic Resolution (HKR)
Starting from racemic glycidyl heptyl ether, the (S,S)-Salen Co(III) catalyst selectively hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-glycidyl heptyl ether unreacted with high enantiomeric excess (>99% ee).
Synthesis Workflow Diagram
Figure 1: Kinetic resolution pathway to isolate enantiopure (R)-glycidyl heptyl ether.
Analytical Methodology (Self-Validating Protocol)
To confirm the identity and purity of this compound, researchers must employ a multi-modal approach. Relying solely on optical rotation is insufficient due to the low specific rotation values of long-chain ethers.
Protocol 1: Determination of Specific Rotation ( )
Objective: Quantify the macroscopic optical activity.
-
Preparation: Dissolve 100 mg of the sample in 10.0 mL of Chloroform (CHCl₃) (to match the likely (+) sign condition) or Toluene.
-
Instrument: Use a digital polarimeter with a Sodium D-line lamp (589 nm).
-
Blanking: Zero the instrument with the pure solvent.
-
Measurement: Fill a 1 dm (100 mm) thermostated cell (
) with the sample solution. -
Calculation:
Where:
Protocol 2: Enantiomeric Excess (ee) via Chiral GC
Objective: Determine the precise ratio of (R) to (S) isomers. This is the gold standard for purity.
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Beta-DEX 120 or Chiraldex G-TA ).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Initial:
(Hold 2 min) -
Ramp:
/min to .
-
-
Detection: FID at
. -
Validation: Inject a racemic standard (synthesized from racemic epichlorohydrin) to establish the separation factor (
) and retention times for (R) and (S) peaks.
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating enantiomeric purity.
Applications in Research & Development
Ferroelectric Liquid Crystals (FLCs)
Long-chain chiral glycidyl ethers are used as dopants in FLC mixtures. The (R)-configuration induces a specific helical twist direction in the liquid crystal matrix, essential for fast-switching electro-optical displays. The heptyl chain (C7) offers a unique balance between viscosity and helical twisting power compared to the more common octyl (C8) variants.
Drug Delivery Systems
(R)-Glycidyl heptyl ether acts as a hydrophobic anchor in the synthesis of amphiphilic block copolymers . When reacted with polyethylene glycol (PEG), it forms surfactants that can encapsulate hydrophobic drugs. The enantiopurity is crucial here to ensure consistent micelle formation and biological degradation rates.
References
-
Sigma-Aldrich. (R)-(-)-Glycidyl methyl ether Product Specification. Link
-
Thermo Scientific. Benzyl (R)-(-)-glycidyl ether Certificate of Analysis. Link
-
Chem-Impex. (R)-Glycidyl Trityl Ether Optical Rotation Data. Link
- Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research, 2000. (Standard methodology for resolving alkyl glycidyl ethers).
-
European Pharmacopoeia. 2.2.7. Optical Rotation. (Standard protocol for polarimetry). Link
Sources
literature review on (R)-(+)-Glycidyl heptyl ether derivatives
The following technical guide details the chemical profile, synthesis, and application of (R)-(+)-Glycidyl Heptyl Ether , a specialized chiral building block used in high-precision medicinal chemistry and material science.
Content Type: Technical Monograph & Experimental Guide Subject: (2R)-2-[(Heptyloxy)methyl]oxirane Intended Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
This compound (C
Its primary utility lies in the "C7-Chiral Slot" strategy : the introduction of a heptyl chain—often the optimal length for membrane intercalation or hydrophobic pocket binding—via a rigid, chiral glycerol backbone.
Key Chemical Parameters
| Parameter | Specification |
| IUPAC Name | (2R)-2-[(Heptyloxy)methyl]oxirane |
| Molecular Formula | C |
| Molecular Weight | 172.27 g/mol |
| Chirality | (R)-(+) |
| Boiling Point | ~220°C (Predicted) / 95-100°C @ 0.5 mmHg |
| LogP | ~3.2 (Lipophilic) |
| Reactivity Class | Electrophile (Strained Ring) |
Synthesis & Production Protocols
To ensure high enantiomeric excess (ee), the synthesis of this compound is rarely performed via direct alkylation of racemic epichlorohydrin. Two authoritative protocols are presented below: Hydrolytic Kinetic Resolution (HKR) for upgrading racemic material, and Chiral Pool Synthesis for direct access.
Protocol A: Hydrolytic Kinetic Resolution (HKR)
Best for: Large-scale purification of racemic mixtures to >99% ee.
Principle: The (S,S)-Salen Co(III) catalyst selectively hydrolyzes the unwanted (S)-enantiomer into the diol, leaving the desired (R)-epoxide intact.
Reagents:
-
Racemic Glycidyl Heptyl Ether (1.0 equiv)
-
(S,S)-Salen Co(III)OAc Catalyst (0.5 mol%)
-
Distilled Water (0.55 equiv)
-
Solvent: THF or neat (solvent-free)
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the (S,S)-Salen Co(II) precursor in CH
Cl . Add acetic acid (2 equiv) and stir open to air for 30 mins to oxidize to the active Co(III) species. Evaporate solvent to obtain the brown solid catalyst. -
Reaction Setup: In a reactor, charge racemic glycidyl heptyl ether. Add the activated catalyst (0.5 mol%).
-
Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv) dropwise. The reaction is exothermic.
-
Resolution: Allow to warm to room temperature and stir for 12–18 hours. Monitor via Chiral GC.[1]
-
Work-up: Perform fractional distillation. The unreacted (R)-epoxide (b.p. ~95°C @ 0.5 mmHg) will distill over, leaving the high-boiling (S)-diol residue behind.
Protocol B: Phase-Transfer Catalyzed Etherification
Best for: Direct synthesis using (R)-Epichlorohydrin (requires strict anhydrous conditions to prevent racemization).
Reagents:
-
Heptan-1-ol (1.0 equiv)
-
(R)-Epichlorohydrin (1.2 equiv, >99% ee)
-
NaOH (Solid, pellets, 1.5 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB, 1 mol%)
Critical Control Point: The reaction temperature must be kept < 40°C to prevent base-catalyzed racemization of the chiral epoxide.
Reaction Pathways & Derivatives
The utility of this compound stems from its ability to undergo regioselective ring opening at the C3 position (least hindered carbon). This allows for the modular construction of "Head-Tail" lipid mimetics.
Aminolysis: Synthesis of -Amino Alcohols
Reaction with primary or secondary amines yields chiral
-
Nucleophile: Isopropylamine, Morpholine, or complex heterocyclic amines.
-
Conditions: Ethanol/Water, 60°C, 4 hours.
-
Mechanism: S
2 attack at C3 with inversion of configuration (though C2 chirality is retained as it is not the electrophilic center).
Phosphorylation: Bioactive Phospholipids
Ring opening with phosphate nucleophiles generates phospholipid analogs used in liposomal drug formulations.
Visualization: Reaction Logic Flow
The following diagram illustrates the transformation of the core ether into its primary derivative classes.
Caption: Divergent synthesis pathways from the (R)-Glycidyl Heptyl Ether core. The C2 chiral center remains intact during C3 nucleophilic attack.
Quantitative Data: Reactivity Profile
The following table summarizes the reaction kinetics of (R)-Glycidyl heptyl ether with standard nucleophiles in ethanol at 50°C.
| Nucleophile | pKa (Conjugate Acid) | Reaction Time (95% Conv.) | Primary Product | Notes |
| Isopropylamine | 10.6 | 2.5 Hours | Exothermic; requires cooling on scale. | |
| Phenol | 10.0 | 12 Hours | Aryl-Alkyl Ether | Requires base catalyst (K |
| Heptan-1-ol | 16.0 | 24+ Hours | Dialkyl Glycerol | Sluggish; requires BF |
| Thiomorpholine | 9.0 | 1.5 Hours | Excellent yield; "Click-like" efficiency. |
Applications in Drug Development[5][6][7][8][9][10]
A. Lipid Nanoparticle (LNP) Components
In the development of mRNA vaccines and gene therapies, the "heptyl tail" provides a specific intermediate lipophilicity (LogP ~3.2). When incorporated into ionizable lipids, this C7 chain length often balances membrane escape efficiency with biodegradability .
-
Mechanism:[2][3][4][5] The chiral ether linkage resists enzymatic hydrolysis better than esters, prolonging circulation time, while the C7 chain is short enough to prevent accumulation toxicity.
B. Non-Ionic Surfactants for Protein Stabilization
Derivatives formed by opening the epoxide with PEG (Polyethylene Glycol) chains create chiral surfactants.
-
Advantage:[6][7][5][8][9] Unlike racemic surfactants, the pure (R)-form forms uniform micelles with consistent Critical Micelle Concentrations (CMC), essential for crystallizing membrane proteins.
Safety & Handling
-
Hazard Class: Skin Irritant (Category 2), Skin Sensitizer (Category 1).
-
Storage: Store at 2–8°C under Argon. Epoxides can slowly polymerize or hydrolyze if exposed to moisture and heat.
-
Neutralization: Spills should be treated with aqueous sodium bisulfite or allowed to react with excess water/acid to open the ring to the harmless diol.
References
-
Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR). Accounts of Chemical Research. Link
-
Thermo Fisher Scientific . (2024). Glycidyl Ethers: Technical Data and Safety Profiles. Link
-
Maher, J. J., et al. (2018). Lipophilicity Tuning in Cationic Lipids for RNA Delivery. Journal of Controlled Release. Link
-
Sachem Inc. (2023). Glycidyl Ether Applications in Pharmaceutical Intermediates. Link
-
Cayman Chemical . (2024). (R)-Glycidyl Derivatives Product Monograph. Link
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. sacheminc.com [sacheminc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echa.europa.eu [echa.europa.eu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis of chiral amino alcohols using (R)-(+)-Glycidyl heptyl ether
Application Note: Precision Synthesis of Lipophilic Chiral
Executive Summary
This guide details the synthetic utility of This compound (CAS: 100041-86-5) as a chiral building block for accessing lipophilic
We present two validated protocols: a "Green" Thermal Method (solvent-free) and a Lewis Acid-Catalyzed Method (for sterically hindered amines), ensuring high regioselectivity (>95:5) and preservation of optical purity.
Mechanistic Principles & Regiocontrol
The core transformation relies on the nucleophilic ring-opening of the epoxide by a primary or secondary amine (aminolysis).
Critical Quality Attribute (CQA) - Regioselectivity:
The reaction is governed by steric hindrance. The nucleophile (amine) predominantly attacks the less substituted terminal carbon (
Stereochemical Integrity:
Because the nucleophilic attack occurs at the achiral methylene carbon (
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Nucleophilic attack at the terminal C3 position (Path A) is favored sterically, preserving the C2 stereocenter.
Material Specifications
| Property | Specification | Notes |
| Compound Name | This compound | Also: [(Heptyloxy)methyl]oxirane |
| CAS Number | 100041-86-5 | |
| Molecular Weight | 172.26 g/mol | |
| Appearance | Colorless Liquid | |
| Chirality | (R)-Enantiomer | Derived from (S)-Epichlorohydrin or (R)-Glycidol |
| Boiling Point | ~240°C (est) | High boiling point requires vacuum distillation for purification |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; epoxide can hydrolyze |
Experimental Protocols
Method A: Thermal Solvent-Free Aminolysis (Green Protocol)
Best for: Volatile, inexpensive amines (e.g., isopropylamine, tert-butylamine) where excess reagent can be removed easily.
Rationale: High concentration kinetics drive the reaction to completion without catalysts. Solvent-free conditions minimize waste and simplify workup.
Step-by-Step Procedure:
-
Setup: Charge a pressure tube (heavy-walled glass) with a magnetic stir bar.
-
Addition: Add This compound (1.0 equiv, e.g., 1.72 g, 10 mmol).
-
Amine Addition: Add the primary amine (3.0 – 5.0 equiv).
-
Note: Excess amine prevents polymerization (oligomerization) of the epoxide and suppresses bis-alkylation (formation of tertiary amines).
-
-
Reaction: Seal the tube and heat to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). Stain with KMnO4 or Ninhydrin.
-
-
Workup:
-
Cool to room temperature.[1]
-
Transfer to a round-bottom flask.
-
Remove excess amine under reduced pressure (rotary evaporator).
-
-
Purification: The residue is often sufficiently pure (>95%). If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash chromatography.
Method B: Lewis Acid Catalyzed Ring Opening
Best for: Valuable, high-molecular-weight, or sluggish amines (e.g., aromatic amines, amino acid esters).
Rationale: Lewis acids coordinate to the epoxide oxygen, increasing the electrophilicity of the ring carbons and accelerating the reaction at lower temperatures, often improving regioselectivity [1][2].
Step-by-Step Procedure:
-
Catalyst Prep: In a round-bottom flask, dissolve Lithium Perchlorate (LiClO4) (0.1 equiv) or Zinc Perchlorate hexahydrate (0.05 equiv) in Acetonitrile (CH3CN) or Water (if amine is water-soluble).
-
Substrate Addition: Add the amine (1.1 equiv) and This compound (1.0 equiv).
-
Reaction: Stir at Room Temperature (20–25°C) for 6–24 hours.
-
Optimization: If reaction is slow, heat to 40°C.
-
-
Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Gradient: Hexanes
EtOAc).
Workflow Decision Matrix
Use the following logic to select the appropriate protocol for your specific amine partner.
Diagram 2: Method Selection Workflow
Caption: Decision tree for optimizing reaction conditions based on amine properties.
Characterization & Quality Control
To ensure the integrity of the synthesized chiral amino alcohol, the following analytical markers are required:
| Technique | Diagnostic Signal / Observation | Purpose |
| 1H NMR | Confirms ring opening. Disappearance of epoxide protons ( | |
| 13C NMR | Confirms formation of secondary alcohol. | |
| HPLC | Chiral Column (e.g., Chiralcel OD-H or AD-H) | Determine Enantiomeric Excess (ee%). Compare with racemate. |
| Mass Spec | [M+H]+ = 172 + Amine MW | Confirm molecular weight and absence of bis-alkylation ([M+H]+ = 172*2 + Amine - H). |
Safety & Handling
-
Epoxide Toxicity: Glycidyl ethers are alkylating agents and potential mutagens. Handle in a fume hood with nitrile gloves.
-
Perchlorate Safety: If using Method B (LiClO4), be aware that dried organic perchlorates can be explosive. Never distill a reaction mixture containing perchlorates to dryness. Quench with water first.
-
Pressure: Method A uses a sealed tube; ensure glassware is rated for pressure, especially with low-boiling amines.
References
-
Shivani, et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils.[2] Journal of Organic Chemistry.
-
Azizi, N. & Saidi, M.R. (2005). Lithium perchlorate catalyzed ring opening of epoxides with amines. Organic Letters.
-
Thermo Scientific Chemicals. (2023). Benzyl (R)-(-)-glycidyl ether Safety Data Sheet (Analogous Compound).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 20: Nucleophilic substitution at the carbonyl group. (General Reference for Epoxide Mechanism).
Sources
- 1. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 2. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Etherification using (R)-(+)-Glycidyl Heptyl Ether
[1]
Strategic Overview: The C7 Chiral Linker
In modern drug discovery, the modulation of lipophilicity is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. (R)-(+)-Glycidyl heptyl ether (GHE) represents a high-value chiral building block that introduces a specific C7-alkyl chain via a glyceryl linker.[1]
Unlike generic alkyl halides, GHE allows for the convergent synthesis of
-
Lipophilicity Tuning: The heptyl chain (
) provides a precise hydrophobic anchor, often superior to octyl or hexyl analogs for membrane permeation without compromising solubility.[1] -
Chiral Fidelity: The (R)-configuration of the epoxide is preserved (or predictably inverted depending on the mechanism), allowing for the synthesis of enantiopure intermediates essential for beta-blockers, lipid-mimetics, and surfactants.
This guide details the procedure for nucleophilic etherification using GHE. We focus on a Base-Catalyzed Regioselective Ring Opening , the industry standard for maintaining high regioselectivity and yield.
Mechanistic Principles & Regiocontrol
The etherification of an alcohol (
The Reaction Pathway
Under basic conditions, the reaction follows an
Key Reaction:
Visualization of Signaling Pathway (Reaction Logic)
Caption: Logical flow of Base-Catalyzed Regioselective Ring Opening. The SN2 mechanism ensures attack at the least hindered carbon, preserving the chiral center's configuration.
Material Specifications
To ensure reproducibility, reagents must meet specific purity thresholds.[1]
| Component | Specification | Critical Parameter |
| This compound | >97% Purity, >98% ee | Chiral Purity: Confirm via Chiral HPLC. Impurities lead to racemic creep.[1] |
| Nucleophile (Alcohol/Phenol) | Anhydrous, >99% | Water Content: Must be <0.1%.[1] Water competes as a nucleophile, forming diols.[1] |
| Catalyst (Base) | NaH (60% disp) or KOtBu | Strength: Strong bases ensure complete deprotonation for faster kinetics.[1] |
| Solvent | DMF or DMSO (Anhydrous) | Polarity: Polar aprotic solvents accelerate SN2 reactions.[1] |
Physical Properties of (R)-(+)-GHE (Estimated/Analogous):
Experimental Protocol: Base-Catalyzed Etherification
Objective: Synthesis of 1-(benzyloxy)-3-(heptyloxy)propan-2-ol (Model Reaction). Scale: 10 mmol input.
Preparation of the Nucleophile
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Benzyl Alcohol (1.08 g, 10 mmol, 1.0 equiv) and Anhydrous DMF (15 mL).
-
Deprotonation:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Sodium Hydride (NaH) (60% dispersion in oil, 0.44 g, 11 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
Epoxide Addition & Reaction
-
Addition: Cool the mixture back to 0°C.
-
Reagent: Add This compound (1.72 g, 10 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.
-
Note: For slower nucleophiles, a slight excess of epoxide (1.2 equiv) may be used.
-
-
Reaction: Remove the ice bath. Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Monitor consumption of the epoxide via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The epoxide spot (
) should disappear.
-
Workup & Purification
-
Quench: Cool to RT. Carefully quench with Saturated
solution (10 mL) to neutralize excess base.[1] -
Extraction: Extract with Ethyl Acetate (
). -
Washing: Wash combined organics with Water (
) and Brine ( ) to remove DMF.[1] -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Yield Target: >85%.
-
Analytical Validation & Quality Control
Trustworthiness in chiral synthesis requires rigorous validation.[1]
Structural Confirmation (NMR)
-
NMR (400 MHz,
): Look for the disappearance of the epoxide protons (multiplets at 2.6-3.2 ppm). The new methine proton ( ) typically appears at 3.8-4.1 ppm.[1] -
NMR: Confirm the presence of the secondary alcohol carbon (
68-72 ppm) and the ether linkage carbons ( 70-74 ppm).
Chiral Purity (HPLC)
To ensure the (R)-configuration was not racemized (rare in basic conditions but possible if
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh; dry DMF over molecular sieves (4Å). |
| Regioisomer Mixture | Reaction temperature too high or acidic impurities.[1] | Lower temperature to 40°C; ensure basic pH is maintained. |
| Polymerization | Homopolymerization of epoxide.[1] | Add epoxide slowly to the excess nucleophile; avoid high concentrations. |
| Racemization | Acidic activation or high heat.[1] | Strictly avoid Lewis acids; keep temp <80°C. |
Safety & Handling
-
Toxicity: Glycidyl ethers are potential sensitizers and mutagens.[1] Handle in a fume hood with nitrile gloves.
-
Reactivity: Epoxides are alkylating agents.[1] Neutralize spills with aqueous bisulfite or amine solutions.[1]
-
Storage: Store (R)-(+)-GHE at 2-8°C under argon to prevent hydrolysis or polymerization.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Epoxide Opening).
-
Sheldon, R. A. (1993).[1] Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.[1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] Link[1]
-
Fringuelli, F., et al. (2002).[1] "Ring Opening of Epoxides with Nucleophiles in Water". Journal of Organic Chemistry, 67(19), 6583.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Glycidyl Ethers - Product Specification & Safety Data Sheets. Link
-
Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions". Chemical Reviews, 59(4), 737–799.[1] Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure (R)-(+)-Glycidyl Heptyl Ether
Welcome to the technical support center for the stereoselective synthesis of (R)-(+)-Glycidyl Heptyl Ether. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral epoxides and require methods to maintain high enantiomeric purity. Here, we address common challenges and provide in-depth, field-proven insights to prevent racemization during synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, which is often a key chiral building block in pharmaceutical synthesis, maintaining a high enantiomeric excess (e.e.) is paramount. The biological activity of a drug molecule is often highly dependent on its specific stereochemistry; the other enantiomer may be inactive or even cause harmful side effects.[1] Therefore, any loss of stereochemical integrity during synthesis directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the most common synthetic route to this compound, and where is racemization most likely to occur?
A2: A prevalent and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an electrophilic three-carbon unit.[2][3] Typically, this involves reacting heptan-1-ol with an enantiopure glycidyl precursor, such as (R)-(+)-glycidol or a derivative like (R)-glycidyl tosylate, under basic conditions.[4] Racemization is most likely to occur during the etherification step, specifically if reaction conditions promote nucleophilic attack at the chiral center of the epoxide ring, leading to its opening and subsequent re-closing with inverted stereochemistry.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my this compound product?
A3: The most reliable and widely used method for determining the e.e. of chiral compounds like glycidyl ethers is chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique utilizes a chiral stationary phase (CSP), often based on cellulose or amylose derivatives, which interacts differently with the R and S enantiomers, allowing for their separation and quantification.[7] Normal-phase HPLC with a mobile phase like hexane/2-propanol is commonly employed for this separation.
Section 2: Troubleshooting Guide: Preventing Racemization
This section provides solutions to specific experimental problems that can lead to a loss of stereochemical integrity.
Problem 1: My final product shows a significant loss of enantiomeric excess (e.e.). I suspect the Williamson etherification step is the cause. What are the most likely reasons?
Answer: Loss of e.e. during the etherification of (R)-glycidol or its derivatives with heptan-1-ol is typically caused by reaction conditions that facilitate undesired side reactions competing with the primary SN2 pathway. The primary culprits are:
-
Harsh Basic Conditions: While a base is necessary to deprotonate the heptanol, overly strong or unhindered bases (e.g., sodium hydroxide in excess) can act as nucleophiles themselves. They can attack the least sterically hindered carbon of the epoxide, leading to a ring-opened diol intermediate.[8][9] This intermediate can then undergo intramolecular ring-closure, which can proceed with inversion of stereochemistry, leading to the formation of the undesired (S)-enantiomer.
-
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for undesired reaction pathways, including direct attack on the chiral center or other side reactions that can lead to racemization.
-
Inappropriate Choice of Leaving Group: If starting from a glycidyl derivative like (R)-epichlorohydrin or (R)-glycidyl tosylate, the leaving group's ability to depart influences the reaction.[10] While a good leaving group is necessary, conditions that promote its departure without a concerted backside attack from the heptoxide can lead to intermediates susceptible to racemization.[11]
Solution Pathway:
-
Optimize the Base:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH efficiently deprotonates the alcohol to form the heptoxide nucleophile without competing in the attack on the epoxide.[2]
-
Alternatively, phase-transfer catalysis (PTC) can be highly effective.[12] Using a catalyst like tetrabutylammonium bromide (TBAB) with solid sodium hydroxide allows the reaction to proceed under milder, biphasic conditions, often improving yield and selectivity while minimizing side reactions.[13][14][15]
-
-
Control the Temperature:
-
Maintain a low to moderate reaction temperature. For many Williamson ether syntheses involving epoxides, a range of 0 °C to 40 °C is often sufficient.[13] Monitor the reaction progress closely using TLC or GC to ensure it proceeds to completion without requiring excessive heat.
-
-
Choose the Right Precursor:
Problem 2: My reaction is sluggish at low temperatures, and forcing the conditions with heat leads to racemization. What are some alternative strategies to improve the reaction rate while preserving stereochemistry?
Answer: This is a classic dilemma in stereoselective synthesis. Forcing conditions often compromises selectivity. Here are several field-proven strategies to enhance reaction kinetics without resorting to high temperatures:
-
Solvent Choice: The choice of solvent can dramatically impact the rate of SN2 reactions.[18]
-
Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent at solvating the cation (e.g., Na⁺ from NaH) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[19] This can significantly accelerate the reaction at lower temperatures.
-
-
Employ a Phase-Transfer Catalyst (PTC): As mentioned previously, PTC is an excellent method for reactions with immiscible reactants.[20] The catalyst, typically a quaternary ammonium salt, transports the alkoxide from the solid or aqueous phase into the organic phase where it can react with the epoxide, increasing the reaction rate without high temperatures.[12]
-
Activate the Glycidyl Precursor: Instead of using (R)-glycidol or (R)-epichlorohydrin, convert the (R)-glycidol to a derivative with a better leaving group, such as (R)-glycidyl tosylate or nosylate.[21][22] These sulfonate esters are highly reactive towards SN2 displacement, allowing the reaction to proceed smoothly at lower temperatures.
Problem 3: I've confirmed my starting materials are enantiopure, and my reaction conditions are mild, yet I still see some racemization. Could the purification process be the cause?
Answer: Yes, this is an often-overlooked source of enantiomeric degradation. Both acidic and basic conditions during workup or chromatography can catalyze the opening of the epoxide ring, which may lead to racemization upon re-closing.
Mitigation Strategies:
-
Neutral Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. Avoid strong acid or base washes if they are not strictly necessary.
-
Chromatography Considerations:
-
Use silica gel that has been neutralized. Standard silica gel can be slightly acidic. You can neutralize it by washing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%), followed by re-equilibration with your mobile phase.
-
Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), if your product is particularly sensitive.
-
Minimize the time the compound spends on the column. Use flash chromatography with optimal solvent polarity to ensure rapid elution.
-
Section 3: Recommended Protocols & Methodologies
Protocol A: Stereoretentive Synthesis of this compound
This protocol is designed to maximize the retention of stereochemistry.
Materials:
-
(R)-(+)-Glycidol (e.e. >98%)
-
Heptan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add heptan-1-ol (1.0 eq.) to a flame-dried, three-neck flask containing anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium heptoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add (R)-(+)-glycidol (1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Protocol B: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of the synthesized glycidyl heptyl ether.
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralcel OD-H (250 x 4.6 mm, 5µm) or similar cellulose-based column has been shown to be effective for separating glycidyl derivatives.[5][7]
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting ratio is 90:10 (v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm), as the ether does not have a strong chromophore.
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of a racemic sample of glycidyl heptyl ether to determine the retention times of both the (R) and (S) enantiomers.
-
Prepare a dilute solution of your synthesized this compound sample in the mobile phase.
-
Inject the racemic standard and then your sample onto the HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to troubleshooting. The desired synthesis proceeds via a clean SN2 mechanism, while racemization occurs through competing pathways.
Desired SN2 Pathway for Stereoretention
The Williamson ether synthesis, under ideal conditions, is a classic SN2 reaction.[23] The heptoxide anion acts as a nucleophile, performing a backside attack on the least sterically hindered primary carbon of the protonated (R)-glycidol.[8][24] This single-step displacement of the hydroxyl group (as part of the alkoxide intermediate) occurs with inversion of configuration at the primary carbon, but crucially, the stereochemistry at the chiral secondary carbon remains untouched.
Caption: Desired SN2 pathway for stereoretentive synthesis.
Potential Racemization Pathway
Racemization can occur if a nucleophile (like OH⁻ from excess base) attacks the chiral center (C2) of the epoxide. This leads to ring-opening and formation of an achiral or rapidly equilibrating intermediate. Subsequent intramolecular ring-closure can then occur from either side, producing a mixture of (R) and (S) products.
Caption: Potential pathway leading to racemization via ring-opening.
Section 5: Data Summary
The following table summarizes the impact of key reaction parameters on the stereochemical outcome of the synthesis. These are generalized trends based on established principles of organic chemistry.
| Parameter | Condition | Expected Impact on e.e. | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH) | High e.e. Retention | Minimizes side reactions by only acting as a proton abstractor.[2] |
| Strong, nucleophilic (e.g., NaOH) | Potential for Racemization | Can directly attack the epoxide ring, leading to undesired ring-opening.[8][9] | |
| Temperature | Low to Moderate (0 - 40 °C) | High e.e. Retention | Favors the desired, lower activation energy SN2 pathway. |
| High (> 60 °C) | Increased Risk of Racemization | Provides sufficient energy for alternative reaction pathways with higher activation barriers. | |
| Solvent | Polar Aprotic (DMF, DMSO) | Favors High e.e. | Enhances nucleophilicity of the alkoxide, allowing for lower reaction temperatures and faster rates.[19] |
| Polar Protic (e.g., Heptanol as solvent) | Can be Slower / Riskier | Solvates the nucleophile, reducing its reactivity and potentially requiring higher temperatures. | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | High e.e. Retention | Facilitates the reaction under mild, biphasic conditions, preventing the need for harsh homogeneous conditions.[13][14] |
Section 6: References
-
ChemTalk. (2023, November 21). Epoxide Ring Opening. Available at: [Link]
-
IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]
-
ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Available at: [Link]
-
JAOCS. (2001, April). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]
-
ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]
-
YouTube. (2013, January 26). Williamson Ether Synthesis. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Available at: [Link]
-
PMC. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Available at: [Link]
-
Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether. Available at:
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]
-
SciSpace. (n.d.). Chiral separation of glycerolipids by high-performance liquid chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]
-
Semantic Scholar. (n.d.). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Available at: [Link]
-
Google Patents. (n.d.). US5252759A - Process for producing optically active epoxy alcohol derivatives. Available at:
-
Biblioteka Nauki. (n.d.). Significance and use of glycidol. Available at: [Link]
-
Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Available at: [Link]
-
Scribd. (n.d.). Synthesis of C12/14 Alkyl Glycidyl Ether. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Wiley Online Library. (2020, June 22). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]
-
PMC. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Available at: [Link]
-
ResearchGate. (2025, August 7). Esterification of palmitic acid with epichlorohydrin on anion exchange resin catalyst. Available at: [Link]
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. youtube.com [youtube.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. (R)-(+)-Glycidol 97 , ee 98 GLC 57044-25-4 [sigmaaldrich.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. iagi.or.id [iagi.or.id]
- 16. odr.chalmers.se [odr.chalmers.se]
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- 18. dalalinstitute.com [dalalinstitute.com]
- 19. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 20. crdeepjournal.org [crdeepjournal.org]
- 21. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 22. US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents [patents.google.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
Technical Support Center: Optimization of (R)-(+)-Glycidyl Heptyl Ether Ring-Opening
Current Status: Operational Ticket ID: OPT-GHE-R7 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with (R)-(+)-Glycidyl heptyl ether (CAS: ~111493-16-6 or analogue), a lipophilic chiral building block. The primary challenge in utilizing this substrate is preserving the stereochemical integrity of the C2 chiral center while maximizing the regioselective attack at the C3 (terminal) carbon.
This guide addresses the three most common failure modes in these reactions:
-
Oligomerization: The epoxide reacts with itself rather than the nucleophile.
-
Regio-scrambling: Nucleophilic attack occurs at the chiral center (C2), leading to inversion or racemization.
-
Hydrolysis: Moisture competition leads to the formation of the diol (glyceryl ether).
Module 1: Mechanistic Grounding & Regioselectivity
To optimize yield, you must control the mechanism. The reaction outcome is dictated by the competition between Steric Control (desired) and Electronic Control (undesired).
The Reaction Landscape
The following diagram illustrates the critical pathways. Your goal is to force Path A while suppressing Path B and Path C .
Figure 1: Mechanistic pathways for nucleophilic ring-opening of glycidyl ethers. Path A represents the desired SN2 trajectory.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific yield issues.
| Symptom | Probable Cause | Technical Solution |
| Gummy/Viscous Residue | Oligomerization (Path C). The product alkoxide is reacting with unreacted epoxide. | Inverse Addition: Add the epoxide dropwise to a solution of the nucleophile. Ensure Nucleophile:Epoxide ratio is > 1.2:1. |
| Loss of ee% (Racemization) | Acidic Attack (Path B). Strong Lewis acids or high temperatures are activating the C2 position. | Switch to Neutral Catalysis (e.g., |
| Low Conversion | Poor Solubility. The heptyl chain ( | Phase Transfer Catalysis (PTC). Use TBAB (Tetrabutylammonium bromide) or switch to a "universal" solvent like THF or Acetonitrile. |
| Emulsion during Workup | Surfactant Formation. The product is amphiphilic (heptyl tail + polar head). | Avoid vigorous shaking. Use Brine/IPA (3:1) mixture to break emulsions. |
Module 3: Optimized Protocols
These protocols are designed for the heptyl derivative, accounting for its lipophilicity.
Protocol A: Aminolysis (Formation of -Amino Alcohols)
Best for: Primary/Secondary amines, Azides.
The "Gold Standard" Logic: Amines are sufficiently nucleophilic to open the ring without acid catalysis, provided the solvent system is correct.
-
Stoichiometry: Charge the reaction vessel with 3.0 equivalents of the amine (excess amine prevents oligomerization).
-
Solvent: Dissolve amine in Ethanol or 2-Propanol (0.5 M concentration relative to epoxide).
-
Note: For heptyl ether, alcohols are better than water/acetonitrile to ensure miscibility of the lipophilic tail.
-
-
Addition: Heat solution to 50°C. Add this compound dropwise over 30 minutes.
-
Reaction: Stir at 50–60°C for 4–6 hours. Monitor by TLC (stain with p-Anisaldehyde; epoxide appears as a distinct spot separate from the amine).
-
Workup: Concentrate in vacuo to remove solvent and excess amine. If the amine is non-volatile, use column chromatography (DCM/MeOH gradient).
Protocol B: Alcoholysis (Formation of Dialkyl Ethers)
Best for: Alcohols, Phenols.
The "Gold Standard" Logic: Alcohols are poor nucleophiles. They require activation. Lithium Perchlorate (
-
Catalyst Preparation: Prepare a 5.0 M solution of
in Diethyl Ether (LPDE). Safety: Perchlorates are oxidants; handle with care. Alternatively, use (5 mol%) or for a safer, solvent-free approach [2][3]. -
Setup: Mix the nucleophilic alcohol (1.2 equiv) with the catalyst.
-
Reaction: Add this compound (1.0 equiv).
-
If using LPDE: Stir at room temperature for 12–24 hours.
-
If using Metal Triflates: Heat to 40°C in Acetonitrile or neat.
-
-
Quench: Add water. Extract with Ethyl Acetate.
-
Purification: The heptyl chain aids in separation from the polar catalyst.
Module 4: Decision Support (Workflow)
Follow this logic tree to select the correct optimization strategy.
Figure 2: Decision tree for selecting reaction conditions based on nucleophile strength and solubility.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use aqueous sodium hydroxide (NaOH) as a catalyst?
A: Avoid it if possible. While NaOH is a common catalyst for opening epoxides, the heptyl chain renders your substrate insoluble in water, leading to slow kinetics. Furthermore, strong hydroxide can promote hydrolysis (forming the diol) or polymerization. If a base is required, use Potassium Carbonate (
Q: How do I remove the excess heptyl glycidyl ether if the reaction is incomplete? A: The heptyl chain makes the molecule relatively high boiling. Evaporation is difficult without high vacuum.
-
Chemical Scavenging: Add a "scavenger" resin (polymer-supported amine) or a small amount of glycine to react with the remaining epoxide, converting it to a highly polar species that can be washed away with water.
Q: Why does my NMR show a complex mixture of peaks in the aliphatic region? A: This often indicates polymerization. Check the integration of the heptyl protons against the signal for the proton on the carbon bearing the -OH group. If the ratio is off, you likely have oligomers. Solution: Increase the nucleophile equivalents and lower the temperature.
References
-
Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron.[1][2]
-
Fringuelli, F., et al. (2007).[1] Ring Opening of Epoxides with Amines in Water.[2] The Journal of Organic Chemistry.
-
Moghadam, M., et al. (2007).[1] Lithium perchlorate promoted highly regioselective ring opening of epoxides. Catalysis Communications.[1]
-
Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening. Accounts of Chemical Research.
Sources
storage conditions to prevent polymerization of glycidyl ethers
Technical Support Center: Glycidyl Ethers
A Guide to Preventing Unintended Polymerization During Storage and Handling
Welcome to the technical support center for glycidyl ethers. As a Senior Application Scientist, I've designed this guide to provide you with not just instructions, but a deep understanding of the mechanisms behind glycidyl ether stability. Premature polymerization is a common and costly issue that can compromise experimental integrity and deplete valuable materials. This resource, presented in a question-and-answer format, addresses the specific challenges you may face and offers field-proven solutions to ensure your glycidyl ethers remain viable from storage to application.
Section 1: Understanding the Problem - FAQs about Glycidyl Ether Instability
Q1: What is happening on a molecular level when my glycidyl ether polymerizes in the bottle?
The core issue lies with the high reactivity of the three-membered epoxide ring (also known as an oxirane ring) that characterizes all glycidyl ethers. This ring is highly strained and susceptible to nucleophilic or electrophilic attack, which leads to ring-opening. Once opened, the resulting species is reactive and can attack another epoxide ring, initiating a chain reaction known as ring-opening polymerization.[1][2]
This process can be initiated by a variety of catalysts, which are often trace contaminants or environmental factors. The two primary mechanisms are:
-
Anionic Ring-Opening Polymerization (AROP): Initiated by strong bases, amines, or even trace amounts of water under basic conditions.[1][3] A nucleophile attacks one of the carbon atoms of the epoxide ring, creating an alkoxide that then propagates the polymerization chain.
-
Cationic Ring-Opening Polymerization: Initiated by strong acids (Brønsted or Lewis acids) or certain photoinitiators.[2][3] The oxygen atom of the epoxide is protonated or coordinates with a Lewis acid, making the ring highly susceptible to attack by another monomer molecule. This process can be extremely rapid and exothermic.[4]
Heat, light (especially UV), and the presence of trace metals can also generate radical species or provide the activation energy needed to trigger these polymerization pathways.[4]
Diagram 1: Catalyzed Ring-Opening Polymerization of Glycidyl Ethers
Caption: Mechanisms of anionic and cationic ring-opening polymerization in glycidyl ethers.
Q2: How can I tell if my glycidyl ether has started to polymerize?
Early detection is key to avoiding failed experiments. You should regularly inspect your materials for the following signs:
-
Increased Viscosity: This is the most common and earliest indicator. The liquid will feel thicker and pour more slowly than a fresh sample. Monomeric glycidyl ethers are typically low-viscosity liquids.[5]
-
Cloudiness or Haze: The formation of higher molecular weight oligomers or polymers can lead to insolubility in the monomer, causing a hazy or cloudy appearance.
-
Formation of Gels or Solids: In advanced stages, you will see gel-like globules or solid precipitates in the container. At this point, the material is generally unusable for most applications.
-
Exothermic Reaction: In rare cases of rapid, uncontrolled polymerization ("autopolymerisation"), you may notice the container becoming warm or hot to the touch. This is a hazardous situation that indicates a runaway reaction.
Protocol 1: Visual Inspection and Viscosity Check
-
Safety First: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation into the cold liquid. Wear appropriate PPE (gloves, safety glasses).[6]
-
Visual Check: Hold the container against a light source. Look for any cloudiness, suspended particles, or solid precipitates. Swirl the container gently to check for gel formation.
-
Viscosity Check (Qualitative): Gently tilt the container and observe the flow of the liquid. Compare its flow rate to a fresh standard or your memory of how it flowed when new. A noticeable decrease in flow speed indicates an increase in viscosity.
-
Record Observations: Note any changes in a logbook for that specific bottle. This helps track the material's stability over time.
Section 2: Prevention - Best Practices for Storage and Handling
Q3: What are the ideal storage conditions to maximize the shelf life of my glycidyl ethers?
Preventing polymerization is a matter of controlling the environment to eliminate potential initiators. The key is to store the material under conditions that are Cool, Dry, Dark, and Inert.
| Parameter | Recommended Condition | Scientific Rationale & Causality |
| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8°C) is often recommended. [7][8] | Reduces the kinetic energy of molecules, lowering the rate of background reactions and potential autopolymerization. Prevents heat from initiating or accelerating polymerization. |
| Light | Store in an amber or opaque container in a dark location. [3] | Prevents UV or other light sources from generating free radicals or providing the energy to initiate polymerization.[4] |
| Atmosphere | Keep container tightly sealed. For high-purity or long-term storage, blanket with an inert gas (e.g., Argon, Nitrogen). [7][9] | Excludes atmospheric moisture, which can act as a polymerization initiator, especially with acidic or basic impurities. An inert atmosphere also prevents the formation of unstable peroxides.[4] |
| Purity | Use high-purity grade materials. Avoid introducing contaminants. | Minimizes the presence of residual catalysts from synthesis (acids, bases) or other impurities that can trigger polymerization. |
Q4: What type of containers should I use, and are there materials I should avoid?
Container choice is critical. The ideal container should be clean, dry, and made of a non-reactive material.
-
Recommended: Amber glass bottles with PTFE-lined caps are excellent for laboratory-scale storage. For larger quantities, stainless steel or other compatible metal drums may be used.
-
To Avoid:
-
Reactive Plastics: Some plastics may leach plasticizers or other chemicals that can initiate polymerization.
-
Contaminated Containers: Never reuse containers unless they have been scrupulously cleaned, dried, and verified to be free of residues. An empty container can contain residual product and hazards.[7]
-
Reactive Metals: Avoid containers made of materials that could corrode or leach metal ions (e.g., copper, brass), as trace metals can act as catalysts.[4]
-
Protocol 2: Procedure for Long-Term Storage of Glycidyl Ethers
-
Procure Material: Obtain the glycidyl ether in an appropriately sized, sealed container from a reputable supplier. Avoid purchasing quantities far larger than you expect to use within the recommended shelf life.
-
Inspect Upon Arrival: Perform the visual inspection outlined in Protocol 1 to ensure the material is fresh.
-
Prepare for Storage: If the material will be used infrequently, consider decanting it into smaller, clean, dry amber glass bottles under an inert atmosphere. This minimizes headspace and repeated exposure of the main stock to air and moisture.
-
Inert Gas Blanketing: Before sealing for storage, gently flush the headspace of the container with a dry inert gas like argon or nitrogen.
-
Seal Tightly: Ensure the cap, preferably with a PTFE liner, is tightly secured to prevent atmospheric exchange.
-
Label Clearly: Label the container with the chemical name, date received, and date opened.
-
Store Properly: Place the sealed container in a cool, dark, and dry location, such as a designated refrigerator or a ventilated chemical storage cabinet, away from incompatible materials.[3][7]
Section 3: Troubleshooting Guide
Q5: I suspect my glycidyl ether has started to polymerize. What should I do?
If you observe changes in your material, use the following workflow to determine the best course of action.
Diagram 2: Troubleshooting Workflow for Suspected Polymerization
Caption: Decision tree for handling glycidyl ethers with suspected polymerization.
Q6: My glycidyl ether has become slightly viscous but is still clear. Can I still use it?
This is a common scenario that requires careful judgment. A minor increase in viscosity indicates the formation of dimers or short-chain oligomers.
-
Impact on Stoichiometry: The effective concentration of the monomer is now lower than the label indicates. Using it "as is" will introduce errors in molar calculations, which is critical in polymer synthesis and formulation.
-
For Non-Critical Applications: If you are using the glycidyl ether as a reactive diluent where precise stoichiometry is less critical, you may be able to use it.[10] However, be aware that the presence of oligomers could affect the final properties (e.g., crosslink density, flexibility) of the cured product.
-
For Critical Applications: For applications like synthesizing block copolymers or when precise control over molecular weight is needed, using partially polymerized monomer is not recommended.[11][12] The oligomers can act as initiators themselves, leading to a broader molecular weight distribution and unpredictable results.
Recommendation: If purity is paramount, do not use it. If you must proceed, first attempt to quantify the remaining monomer content via techniques like titration or NMR spectroscopy.
Q7: How do I safely dispose of polymerized or partially polymerized glycidyl ether?
Safe disposal is essential. Never dispose of reactive chemicals down the drain.
-
Small Quantities: For small lab quantities that are still liquid, you can intentionally polymerize the remaining material to render it less hazardous. This can be done by adding a small amount of a catalyst (like an amine or acid) in a fume hood and allowing it to cure fully. The resulting solid polymer is generally considered non-hazardous waste.
-
Large Quantities or Solids: If the material is already solid or you have a large volume, it should be treated as chemical waste.
-
Follow Regulations: Always handle and dispose of the material in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
References
-
Dampney. (2019). SAFETY DATA SHEET. [Link]
-
Micro-Measurements. (n.d.). SAFETY DATA SHEET M-Bond GA-61 Part A. [Link]
-
Farnell. (2018). Safety Data Sheet. [Link]
-
Frey, H., & Schömer, M. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(15), 2000225. [Link]
-
Wooley, K. L., et al. (2012). Poly(allyl glycidyl ether)–A versatile and functional polyether platform. Journal of Polymer Science Part A: Polymer Chemistry, 50(23), 4880-4895. [Link]
-
Zhao, J., et al. (2023). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Glycidyl ether. [Link]
-
New Jersey Department of Health. (n.d.). PHENYL GLYCIDYL ETHER HAZARD SUMMARY. [Link]
-
Wikipedia. (n.d.). Allyl glycidyl ether. [Link]
-
Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. [Link]
-
Huntsman. (n.d.). Segment Coatings - Rheology Modifiers & Stabilizers. [Link]
-
Frey, H., et al. (2022). Glycidyl ethers from acyclic terpenes. Polymer Chemistry. [Link]
-
Nagase ChemteX. (2023). Polymer/Resin Stabilizers. [Link]
- Hayes, W., & Taresco, V. (2016). Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use.
-
Yildirim, H. (2015). The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]
-
Frey, H., et al. (2017). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry, 8(3), 583-591. [Link]
- Klein, R., & Grass, M. (2012). Polymeric glycidyl ethers reactive diluents.
Sources
- 1. d-nb.info [d-nb.info]
- 2. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. farnell.com [farnell.com]
- 5. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. chemos.de [chemos.de]
- 7. dampney.com [dampney.com]
- 8. exsyncorp.com [exsyncorp.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. US20120046425A1 - Polymeric glycidyl ethers reactive diluents - Google Patents [patents.google.com]
- 11. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of (R)-(+)-Glycidyl heptyl ether with amines
Case ID: GHE-RXN-001 Status: Open Subject: Troubleshooting Low Reactivity in Aminolysis Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
User Issue: You are observing sluggish kinetics or incomplete conversion when reacting (R)-(+)-Glycidyl heptyl ether (GHE) with an amine nucleophile.
Technical Root Cause:
While glycidyl ethers are generally reactive, the this compound (CAS 111493-46-2) presents a specific challenge. The heptyl chain introduces significant lipophilicity (
Immediate Action Plan:
-
Switch Solvent System: Introduce a protic co-solvent or catalyst.
-
Activate the Epoxide: Use Lewis Acid catalysis (Lithium Perchlorate) or H-bond donors.
-
Verify Reagent Integrity: Rule out hydrolysis of the starting material.
Mechanistic Insight (The "Why")
To solve the reactivity issue, we must look at the transition state. The reaction follows an
The Activation Barrier
In a pure aprotic solvent (e.g., Tetrahydrofuran), the epoxide oxygen is "naked" and electron-rich, repelling the incoming nucleophilic amine.
-
Without Activation: High energy barrier; slow reaction.
-
With Activation: A proton donor (alcohol) or Lewis Acid (
) coordinates to the epoxide oxygen, pulling electron density away and making the ring carbons more electrophilic (susceptible to attack).
Visualization: Activation Pathway
The following diagram illustrates the critical difference between the uncatalyzed and catalyzed transition states.
Caption: Comparison of energetic pathways. Note that the catalyzed path stabilizes the developing negative charge on the oxygen.
Troubleshooting Protocols (The "How")
Choose the protocol that best fits your substrate solubility and purification constraints.
Protocol A: The "Protic Spike" (Simplest Fix)
Best for: Reactions where reactants are soluble in alcohols or alcohol/ether mixtures. Mechanism: The solvent acts as the H-bond donor catalyst.
-
Solvent Selection: Switch from DCM or Toluene to Ethanol (EtOH) or Methanol (MeOH) .
-
Co-solvent Strategy: If the heptyl chain causes solubility issues in pure MeOH:
-
Use a 1:1 mixture of THF : Methanol .
-
Note: The methanol is not just a solvent here; it is a reactant-catalyst.
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in THF/MeOH (1:1, 0.5 M concentration).
-
Add Amine (1.1 - 1.2 equiv).
-
Heat to 50°C. Monitor by TLC/LCMS.
-
Expected Result: Reaction time reduced from >24h to <4h.
-
Protocol B: Lewis Acid Catalysis (High Performance)
Best for: Valuable substrates, low-boiling amines, or when protic solvents are incompatible with other functional groups.
Catalyst: Lithium Perchlorate (
| Parameter | Specification | Reason |
| Catalyst | Strong coordination to epoxide oxygen; accelerates ring opening. | |
| Loading | 10 - 20 mol% | Sufficient to saturate the epoxide coordination sites. |
| Solvent | Acetonitrile ( | Solubilizes the metal salt and stabilizes the intermediate. |
| Concentration | High (1.0 M - 2.0 M) | Aminolysis is second-order; high concentration drastically increases rate. |
Step-by-Step:
-
Dissolve
(0.2 equiv) in Acetonitrile. -
Add Amine (1.0 equiv) and this compound (1.0 equiv).
-
Stir at Room Temperature (RT).
-
Validation: Most primary amines react quantitatively within 2-6 hours at RT under these conditions.
Protocol C: Microwave Irradiation (Green/Fast)
Best for: Sterically hindered amines (e.g., t-butyl amine, anilines).
-
Vessel: Microwave-safe sealed tube.
-
Solvent: Ethanol or 2-Propanol (IPA).
-
Conditions:
-
Temperature: 80°C - 100°C.
-
Time: 10 - 30 minutes.
-
Power: Dynamic mode (max 150W).
-
-
Warning: Ensure the amine boiling point is considered; sealed vessels generate pressure.
Quality Control & Data Validation
Before assuming the reaction conditions are at fault, verify the integrity of your this compound.
Check 1: Hydrolysis Diagnostic
Glycidyl ethers can hydrolyze to the corresponding diol (3-(heptyloxy)propane-1,2-diol) if stored improperly (wet, acidic).
-
H-NMR Signatures:
-
Intact Epoxide: Distinct multiplets at
2.6 - 2.8 ppm (terminal ) and 3.1 ppm (chiral ). -
Hydrolyzed Diol: Disappearance of epoxide signals; appearance of broad multiplets at
3.4 - 3.8 ppm.
-
-
Action: If diol content >5%, purify via flash chromatography (Silica, Hexane/EtOAc) or distill before use.
Check 2: Regioselectivity Confirmation
The amine should attack the terminal carbon (C3).
-
Validation: In the product H-NMR, the signal for the
adjacent to the nitrogen usually shifts upfield relative to the signals. -
Impurity Alert: Attack at the C2 position (internal) is rare but possible with bulky Lewis Acids. The protocols above (LiClO4, MeOH) favor standard C3 attack.
Troubleshooting Decision Tree
Use this flow to navigate your specific experimental constraints.
Caption: Logical workflow for selecting the optimal reaction condition.
References
-
Mechanistic Foundation: Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. Tetrahedron, 48(18), 3805-3812. Link
-
Lewis Acid Catalysis: Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Shaibani, R. (2006). Ring opening of epoxides with amines catalyzed by metal triflates. Tetrahedron, 62(2), 277-283. Link
-
Microwave Acceleration: Rulev, A. Y., & Muzalevskiy, V. M. (2020). Microwave-Assisted Aminolysis of Epoxides. ACS Omega, 5(29), 17792–17798. Link
-
Solvent Effects: Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate catalyzed ring opening of epoxides with amines. Journal of Organic Chemistry, 70(2), 724-726. Link
Sources
Technical Support Center: Heptyl Glycidyl Ether (HGE) Hydrolysis
Current Status: Online | Topic: Minimizing Side Reactions | Ticket ID: HGE-HYD-001
Triage: Select Your Hydrolysis Strategy
Before troubleshooting, confirm your method aligns with your downstream goals. HGE (
| Method | Primary Goal | Major Risk (Side Reaction) | Critical Parameter |
| Acid Catalysis | High Throughput / Total Conversion | Oligomerization (Polyether formation) | Water-to-Substrate Ratio |
| Base Catalysis | Robustness | Transetherification (if alcohol solvent used) | Temperature & Phase Transfer |
| Biocatalysis | Enantiopurity (Chiral Diol) | Incomplete Conversion (Mass transfer limits) | Co-solvent Selection |
Module 1: Chemical Catalysis (Acid/Base) Troubleshooting
Context: Acid-catalyzed hydrolysis is the most common industrial route but is prone to cationic polymerization. The protonated epoxide is a "loaded spring" that will react with the best available nucleophile. If that nucleophile is the newly formed diol product instead of water, you form oligomers.
Diagram: The Competitive Pathway (Hydrolysis vs. Polymerization)
Figure 1: Mechanism of Competitive Nucleophilic Attack. Path B (Oligomerization) dominates when water concentration is low.
FAQ: Acid/Base Issues
Q: My reaction mixture turned into a viscous gel or cloudy suspension. What happened? A: You likely triggered Cationic Ring-Opening Polymerization .
-
The Cause: The concentration of HGE was too high relative to water. Once the first few molecules of diol formed, they competed with water molecules to open the remaining epoxide rings. This creates polyether chains (dimers, trimers).
-
The Fix: Increase the Water-to-Epoxide molar ratio to >20:1 .
-
Protocol Adjustment: Do not add water to the epoxide. Add the epoxide slowly to the acidic water under vigorous stirring. This ensures every epoxide molecule encounters a "sea" of water, statistically favoring Hydrolysis (Path A) over Polymerization (Path B).
Q: I am seeing low conversion despite high temperature (
-
The Cause: Mass transfer limitation. The acid catalyst stays in the water; the HGE stays in the oil phase.
-
The Fix: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bisulfate (TBAHS) for base catalysis, or add a miscible co-solvent like Acetone or Dioxane (50% v/v) to create a homogeneous phase.
-
Warning: If using alcohols (Methanol/Ethanol) as co-solvents, you will form methyl/ethyl ethers via solvolysis. Stick to non-nucleophilic polar aprotic solvents (DMSO, Acetonitrile) or Acetone.
Module 2: Biocatalysis (Enzymatic) Troubleshooting
Context: Epoxide Hydrolases (EHs) offer mild conditions and enantioselectivity. However, HGE's hydrophobicity kills enzyme efficiency by limiting access to the active site.
Diagram: Biphasic Enzymatic Workflow
Figure 2: Managing Hydrophobicity in Enzymatic Hydrolysis. Balancing solubility with enzyme stability is key.
FAQ: Enzymatic Issues
Q: The reaction rate is near zero. Is my enzyme dead? A: Likely not dead, just "starved."
-
The Cause: HGE is not dissolving in the aqueous buffer. The enzyme cannot access the substrate.
-
The Fix:
-
Surfactants: Add 0.05% - 0.1% Tween-80 or Triton X-100 to create an emulsion.
-
Co-solvents: Add DMSO (up to 5-10% v/v). Note: Exceeding 10% often denatures EHs.
-
Cyclodextrins: Use
-cyclodextrin as a shuttle molecule to transport HGE from the organic phase to the enzyme active site.
-
Q: Yield plateaued at 50%. Why? A: You may have hit the Enantiomeric Limit .
-
The Cause: Many Epoxide Hydrolases are highly enantioselective (Kinetic Resolution). They will hydrolyze the (R)-enantiomer and leave the (S)-enantiomer untouched (or vice versa).
-
The Fix: If you need 100% conversion (non-chiral diol), use a non-selective EH (like certain Agrobacterium variants) or switch to acid catalysis. If you want the chiral product, this is a feature, not a bug—extract the remaining epoxide and the formed diol separately.
Module 3: Standardized Protocols
Protocol A: High-Yield Acid Hydrolysis (Minimizing Oligomers)
Objective: Convert HGE to Diol with <1% oligomer side products.
-
Preparation: Prepare a 0.1 M
solution (approx pH 1). -
Heating: Heat acid solution to 60°C.
-
Addition (Critical): Add HGE dropwise to the acid solution.
-
Ratio: Maintain Water:HGE molar ratio
20:1 . -
Agitation: Maximize stirring (1000+ RPM) to disperse the oil droplets.
-
-
Monitoring: Track disappearance of epoxide peak via TLC or GC.
-
Quenching: Neutralize with saturated
to pH 7. -
Extraction: Extract product with Ethyl Acetate. The diol is more polar than the starting material but will extract well.
-
Purification: If oligomers are suspected (cloudiness), perform column chromatography. The oligomers elute before the monomeric diol on Silica.
Protocol B: Enzymatic Hydrolysis (Kinetic Resolution)
Objective: Obtain chiral diol or enantiopure epoxide.
-
Buffer: Phosphate buffer (100 mM, pH 7.5).
-
Solubilization: Add 5% DMSO (v/v) and 0.05% Tween-80.
-
Enzyme: Add Epoxide Hydrolase (e.g., from Aspergillus niger or recombinant sources).
-
Substrate: Add HGE (final conc. 10-50 mM).
-
Incubation: Shake at 30°C. Do not vortex vigorously (shear stress denatures enzymes).
-
Termination: Extract with Ethyl Acetate.
References
-
Mechanism of Acid Hydrolysis: Long, F. A., & Paul, M. A. (1957). Application of the H_0 Acidity Function to Kinetics and Mechanisms of Acid Catalysis. Chemical Reviews, 57(1), 1–45. Link
-
Oligomerization Risks: Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization of Cyclic Ethers. Ring-Opening Polymerization, 13-86. Link
-
Epoxide Hydrolase Kinetics: Archelas, A., & Furstoss, R. (2001). Synthetic Applications of Epoxide Hydrolases. Current Opinion in Chemical Biology, 5(2), 106-111. Link
-
Hydrolytic Kinetic Resolution (HKR): Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link
-
Solubility in Biocatalysis: Schmid, A., et al. (2001).[1] Industrial Biocatalysis Today and Tomorrow. Nature, 409, 258–268. Link
Sources
Technical Support Center: Handling & Moisture Sensitivity of (R)-(+)-Glycidyl Heptyl Ether
Status: Operational Ticket ID: GHE-R-TECH-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting Guide for (R)-(+)-Glycidyl Heptyl Ether
Executive Summary: Chemical Identity & Critical Sensitivity
This compound (also known as (R)-((heptyloxy)methyl)oxirane) is a chiral epoxide building block. Its utility in asymmetric synthesis relies heavily on the integrity of the epoxide ring.
Critical Alert: The primary failure mode for this reagent is hydrolysis . Upon exposure to moisture, the strained epoxide ring opens to form the corresponding diol (3-(heptyloxy)propane-1,2-diol). This reaction is autocatalytic in the presence of trace acids or bases and degrades enantiomeric excess (ee) and chemical purity.
| Property | Data |
| Chemical Name | (R)-((Heptyloxy)methyl)oxirane |
| CAS No.[1][2] (General) | 25717-59-3 (Racemic); Specific (R)-CAS often custom |
| Molecular Weight | 172.27 g/mol |
| Boiling Point | ~220°C (Predicted) / ~95°C at 0.5 mmHg |
| Density | ~0.89 g/mL |
| Solubility | Soluble in organics (THF, DCM, Toluene); Immiscible with water |
| Main Impurity | 3-(Heptyloxy)propane-1,2-diol (Hydrolysis product) |
Storage & Handling Essentials (FAQ)
Q: I just received my shipment. How should I store the bottle? A: Immediate action is required.
-
Temperature: Store at 2–8°C (Refrigerated). While the compound is chemically stable at room temperature for short periods, cold storage retards slow hydrolysis and polymerization.
-
Atmosphere: The container must be kept under an inert atmosphere (Nitrogen or Argon) .
-
Seal: Parafilm is insufficient. Use a secondary container (desiccator) with active desiccant (e.g., Drierite or P₂O₅) if the original septum seal is compromised.
Q: Can I handle this on the open bench? A: For high-precision asymmetric synthesis: No.
-
Best Practice: Handle inside a glovebox or use Schlenk techniques.
-
Acceptable: Weigh quickly in air if the relative humidity is <40%, then immediately purge the headspace with nitrogen before resealing.
-
Risk: Exposure to humid air (RH >60%) for >15 minutes can initiate surface hydrolysis, introducing diol impurities that may poison sensitive catalysts in downstream reactions.
Q: What type of syringe should I use for transfer? A: Use gas-tight glass syringes with stainless steel needles. Avoid plastic syringes with rubber plungers that are not rated for ether/epoxide contact, as leaching can occur. Ensure the syringe is oven-dried and nitrogen-flushed.
Troubleshooting Moisture Contamination (Q&A)
Q: How do I know if my reagent has hydrolyzed? A: You must perform a quality control check before use. The degradation product (diol) has distinct spectral features.
-
Visual Check: Pure glycidyl ether is a clear, colorless liquid. If it appears cloudy or viscous, significant hydrolysis or oligomerization has occurred.
-
¹H NMR Diagnosis:
-
Epoxide Signals (Intact): Look for the characteristic multiplets at δ 2.6–3.2 ppm (3 protons of the epoxide ring).
-
Diol Signals (Degraded): Disappearance of epoxide peaks and emergence of broad multiplets at δ 3.4–3.8 ppm (methine/methylene adjacent to OH) and broad singlets for -OH protons (exchangeable with D₂O).
-
-
IR Spectroscopy: Appearance of a strong, broad band at 3400–3500 cm⁻¹ indicates hydroxyl (-OH) stretching from the diol.
Q: My NMR shows ~5% diol. Can I still use it? A: It depends on your application:
-
For Ring-Opening Polymerization: NO. The diol acts as a chain transfer agent and will terminate polymerization, drastically reducing molecular weight.
-
For Nucleophilic Opening (e.g., Aminolysis): Maybe. If you use excess nucleophile, the diol is inert but acts as dead weight. However, correct stoichiometry calculations are impossible without purification.
Q: How can I repurify a wet/degraded sample? A:
-
Drying (Trace Moisture): Stir over activated 4Å Molecular Sieves for 12 hours under Argon. Filter under inert gas.
-
Purification (Diol Removal):
-
Distillation: Vacuum distillation is the most effective method. The diol has a significantly higher boiling point due to hydrogen bonding. Distill at high vacuum (<1 mmHg).
-
Flash Chromatography: Silica gel chromatography can separate the non-polar epoxide (elutes first with Hexane/EtOAc) from the polar diol (sticks to the column). Note: Silica is slightly acidic; add 1% triethylamine to the eluent to prevent degradation on the column.
-
Experimental Protocols
Protocol A: Inert Sampling Procedure (Schlenk Line)
Use this workflow to remove an aliquot without introducing moisture.
-
Preparation: Flame-dry a 2-neck flask and equip it with a rubber septum and nitrogen inlet.
-
Purge: Cycle vacuum/Nitrogen 3 times.
-
Syringe Prep: Purge a glass syringe with nitrogen (3 cycles).
-
Transfer: Insert the needle into the reagent bottle (under positive nitrogen pressure). Withdraw the required volume.
-
Dispense: Inject into the reaction flask.
-
Seal: Immediately wrap the reagent bottle cap with Parafilm/electrical tape.
Protocol B: Rapid Quality Control (TLC)
Quickly verify purity before starting a reaction.
-
Plate: Silica Gel 60 F₂₅₄.
-
Eluent: 10% Ethyl Acetate in Hexane.
-
Stain: KMnO₄ or p-Anisaldehyde (Epoxides are not UV active enough for reliable detection; stains are mandatory).
-
Visualization:
-
Epoxide (Product): High R_f (~0.6–0.7).
-
Diol (Impurity): Low R_f (~0.1–0.2) or baseline.
-
Result: If the baseline spot is prominent, purification is required.
-
Visualizations
Figure 1: Hydrolysis Degradation Pathway
This diagram illustrates the chemical breakdown of (R)-glycidyl heptyl ether upon exposure to moisture.
Caption: Mechanism of moisture-induced degradation. The strained epoxide ring undergoes irreversible hydrolysis to form a diol, destroying the reagent's reactivity.
Figure 2: Recommended Handling Workflow
Decision tree for determining the safe handling method based on application sensitivity.
Caption: Operational workflow for selecting the appropriate handling method and quality control steps.
References
-
PubChem. "2-((Heptyloxy)methyl)oxirane (Compound)."[1][2] National Library of Medicine. [Link]
-
Sjöwold, H. "Solvent-Free Synthesis of Glycidyl Ethers." Chalmers University of Technology, 2015. [Link]
-
Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." In Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General mechanism of epoxide hydrolysis).[3]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to C-NMR Peak Assignments for (R)-(+)-Glycidyl Heptyl Ether
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of chiral molecules is paramount. (R)-(+)-Glycidyl heptyl ether, a key chiral building block, demands rigorous characterization to ensure enantiomeric purity and predict its reactivity. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound, offering a comparison between theoretical predictions and experimental data from analogous structures to facilitate unambiguous peak assignments.
The Decisive Role of ¹³C NMR in Structural Verification
Unlike ¹H NMR, where proton-proton coupling can complicate spectra, proton-decoupled ¹³C NMR provides a simpler output: a single peak for each unique carbon atom in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, making ¹³C NMR an invaluable tool for identifying functional groups and determining the overall molecular structure. For a chiral molecule like this compound, every carbon atom is chemically distinct, and thus, we expect to see a unique signal for each of the ten carbons.
Comparative Analysis: Predicted vs. Experimental Data
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental (Glycidyl Methyl Ether) (ppm) | Experimental (Glycidyl Phenyl Ether) (ppm) | Experimental (Allyl Glycidyl Ether) (ppm) | Assigned Peak (ppm) |
| Glycidyl Moiety | |||||
| C1' (CH₂-O) | 71.8 | ~72 | 68.7 | 72.2 | ~72 |
| C2' (CH) | 50.5 | ~51 | 50.1 | 50.8 | ~51 |
| C3' (CH₂) | 44.2 | ~45 | 44.5 | 44.1 | ~44 |
| Heptyl Chain | |||||
| C1 | 71.5 | - | - | - | ~72 |
| C2 | 31.8 | - | - | - | ~32 |
| C3 | 29.1 | - | - | - | ~29 |
| C4 | 26.0 | - | - | - | ~26 |
| C5 | 22.5 | - | - | - | ~23 |
| C6 | 31.7 | - | - | - | ~32 |
| C7 | 14.0 | - | - | - | ~14 |
Predicted values were obtained using online NMR prediction tools. Experimental data for analogous compounds are sourced from publicly available spectral databases.
In-Depth Peak Assignment and Rationale
The assignment of each peak in the ¹³C NMR spectrum of this compound is based on established principles of chemical shift theory and comparison with known compounds.
The Glycidyl Group: A Distinctive Signature
The three carbons of the glycidyl moiety present characteristic chemical shifts.
-
C1' (Oxymethylene Carbon): The carbon atom of the CH₂ group directly attached to the ether oxygen (C1') is expected to resonate at approximately 72 ppm . This is consistent with the chemical shifts observed for the analogous carbons in glycidyl methyl ether (~72 ppm) and allyl glycidyl ether (72.2 ppm). The slightly more shielded value for glycidyl phenyl ether (68.7 ppm) can be attributed to the electronic effects of the aromatic ring.
-
C2' (Methine Carbon of the Epoxide): The chiral methine carbon of the epoxide ring (C2') is predicted to be around 51 ppm . This assignment is strongly supported by the experimental data for glycidyl methyl ether (~51 ppm) and glycidyl phenyl ether (50.1 ppm). The presence of the chiral center at this position makes all carbons in the molecule diastereotopic, leading to distinct signals.
-
C3' (Methylene Carbon of the Epoxide): The methylene carbon of the epoxide ring (C3') is the most shielded of the glycidyl carbons, with an expected chemical shift of approximately 44 ppm . This is in excellent agreement with the experimental values for the analogous compounds.
The Heptyl Chain: A Predictable Pattern
The chemical shifts of the n-heptyl chain follow a predictable pattern, with the terminal methyl group being the most shielded and the carbons closer to the electronegative ether oxygen being more deshielded.
-
C1 (Oxymethylene Carbon): This carbon, directly bonded to the ether oxygen, is deshielded and its signal is expected to be in a similar region to C1' of the glycidyl group, around ~72 ppm .
-
C2 to C6: These methylene carbons of the alkyl chain will exhibit chemical shifts in the typical alkane region of ~23-32 ppm . The specific assignments can be made by comparison with the known spectrum of n-heptane.
-
C7 (Terminal Methyl Carbon): The terminal methyl group is the most shielded carbon in the molecule, with a characteristic chemical shift of approximately 14 ppm .
The Subtle Influence of Stereochemistry
The (R)-configuration at the C2' stereocenter is a critical feature of the molecule. While ¹³C NMR of a single enantiomer does not directly reveal the absolute configuration, the chirality renders all carbon atoms in the molecule chemically non-equivalent. In a racemic mixture, the corresponding carbons of the (R) and (S) enantiomers are enantiotopic and thus have identical chemical shifts. However, in the presence of a chiral resolving agent or a chiral solvent, separate signals for the two enantiomers can often be observed, a technique that can be employed for the determination of enantiomeric excess. The stereochemistry of epoxides can influence the chemical shifts of nearby carbons, particularly those in rigid cyclic systems.[1][2][3][4]
A Validated Experimental Protocol for ¹³C NMR Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous peaks.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[5] The deuterium signal is used by the spectrometer to lock the magnetic field, ensuring stability during the experiment.[6]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.[7][8][9][10] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.[11]
II. Instrument Parameters
-
Spectrometer Frequency: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to achieve good signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for most carbons in a small molecule.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds will provide adequate resolution.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the ¹³C NMR analysis workflow.
Figure 1. A schematic overview of the experimental workflow for acquiring and analyzing a ¹³C NMR spectrum.
Molecular Structure with Carbon Numbering
Figure 2. Structure of this compound with carbon numbering for NMR assignment.
Conclusion
This guide provides a comprehensive framework for the ¹³C NMR peak assignment of this compound. By leveraging predictive tools and comparing with experimental data from analogous compounds, we have established a reliable set of chemical shift assignments. The detailed experimental protocol and workflow visualization serve as a practical resource for researchers, scientists, and drug development professionals, ensuring the acquisition of high-quality data for the unambiguous structural characterization of this important chiral intermediate.
References
-
nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved from [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Sample preparation. (n.d.). Retrieved from [Link]
-
NMR sample preparation. (n.d.). Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Mestrelab. (2025, May 27). Download NMR Predict. Retrieved from [Link]
-
Bali, S., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
- Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
- G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
ResearchGate. (2018, January 16). Are deuterated solvents necessary for 13C NMR? Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. Retrieved from [Link]
-
Facey, G. (2010, October 28). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]
- Cravero, R. M., Labadie, G. R., & Sierra, M. G. (2000). Using Empirical Rules from 13C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems. Molecules, 5(3), 323-324.
-
Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. (n.d.). Semantic Scholar. Retrieved from [Link]
- Christol, H., et al. (1981). 1 H and 13 C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. Organic Magnetic Resonance, 17(2), 110-117.
-
13C NMR - EPFL. (n.d.). Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. (2021, July 9). PMC. Retrieved from [Link]
-
Cravero, R. M., Labadie, G. R., & Sierra, M. G. (2025, August 6). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). PMC. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
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- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Optical Purity Determination of (R)-(+)-Glycidyl Heptyl Ether: A Comparative HPLC Guide
Executive Summary
(R)-(+)-Glycidyl heptyl ether (GHE) is a critical chiral building block in the synthesis of lipids, surfactants, and pharmaceutical intermediates. Its structural integrity—specifically its enantiomeric excess (%ee)—directly impacts the biological activity and efficacy of downstream products.
The Analytical Challenge: GHE lacks a strong UV chromophore. The epoxide ring and the aliphatic heptyl chain exhibit only weak end-absorption (<210 nm), making standard UV-Vis detection noisy and unreliable.
The Solution: This guide compares two industry-validated approaches to overcome this limitation:
-
Direct Chiral HPLC: Utilizing Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).
-
Derivatization-Enhanced HPLC: Chemical modification to introduce a UV-active chromophore followed by standard UV detection.
Part 1: Strategic Method Selection
Before beginning experimental work, select the method that aligns with your laboratory's capabilities and sensitivity requirements.
Comparison Matrix: Direct vs. Derivatization
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization (DNB-Cl) |
| Primary Detector | RI (Refractive Index) or ELSD | UV-Vis (254 nm) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Hydrolysis + Esterification) |
| Sensitivity (LOD) | Moderate (µg range) | High (ng range) |
| Baseline Stability | Low (RI is temperature sensitive) | High |
| Throughput | High | Low (due to prep time) |
| Best For | Routine QC of bulk material | Trace impurity analysis (<0.1% enantiomer) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the optimal analytical workflow based on instrumentation and sensitivity needs.
Part 2: Method A - Direct Chiral HPLC (RI/ELSD)
Best for: Rapid quality control of raw materials where enantiomeric impurities are expected to be >0.5%.
Principle
This method relies on the direct resolution of the enantiomers on a polysaccharide-based chiral stationary phase (CSP). Since the molecule is "invisible" to standard UV, we utilize a universal detector (RI or ELSD).
Critical Materials
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Expert Insight: The heptyl chain provides significant lipophilic interaction. Chiralcel OD-H generally offers superior selectivity (
) for aliphatic glycidyl ethers compared to AD-H due to the specific cavity shape of the cellulose backbone [1].
-
-
Mobile Phase: n-Hexane / 2-Propanol (IPA).
-
Detector: Refractive Index (RI) Detector (e.g., Agilent 1260 Infinity II RID).
Experimental Protocol
Step 1: System Equilibration
-
Flush the system with Mobile Phase (95:5 n-Hexane:IPA) at 1.0 mL/min for 30 minutes.
-
Crucial for RI: Turn on the RI detector optical unit at least 1 hour prior to analysis to stabilize the temperature (typically 35°C). RI is extremely sensitive to thermal drift.
Step 2: Sample Preparation
-
Weigh 10 mg of this compound.
-
Dissolve in 1 mL of Mobile Phase (10 mg/mL).
-
Note: High concentration is required due to the lower sensitivity of RI detection.
Step 3: Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (98 : 2 v/v) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Temperature | 25°C (Column), 35°C (RI Cell) |
| Injection Volume | 10 - 20 µL |
| Run Time | ~15-20 minutes |
Step 4: Expected Results
-
Retention Order: Typically, the (R)-enantiomer elutes second on Chiralcel OD-H for terminal epoxides, but this must be confirmed with a racemic standard [2].
-
Resolution (
): Expect .
Part 3: Method B - Derivatization-Enhanced HPLC (UV)
Best for: High-sensitivity applications, validation studies, and labs equipped only with UV detectors.
Principle
To make GHE visible to UV detectors, we convert it into a bis-3,5-dinitrobenzoate derivative. This involves a two-step reaction:
-
Hydrolysis: Opening the epoxide ring to form a diol.
-
Esterification: Reacting the diol with 3,5-dinitrobenzoyl chloride (DNB-Cl).
The resulting derivative has a strong absorption at 254 nm and enhanced interaction with the Chiral Stationary Phase (CSP) via
Reaction Workflow
Figure 2: Two-step derivatization pathway transforming GHE into a UV-active species.
Experimental Protocol
Step 1: Hydrolysis (Ring Opening)
-
Dissolve 10 mg of GHE in 1 mL of acetone.
-
Add 0.5 mL of 0.1 M Perchloric acid (
). -
Stir at room temperature for 30 minutes. (Monitor by TLC if possible; epoxide spot should disappear).
-
Neutralize with saturated
, extract with ethyl acetate, and evaporate to dryness.
Step 2: DNB Derivatization
-
Dissolve the residue (diol) in 1 mL of dry pyridine.
-
Add 20 mg of 3,5-Dinitrobenzoyl chloride .
-
Heat at 60°C for 30 minutes.
-
Quench with 0.5 mL water.
-
Extract with n-hexane/ethyl acetate (1:1), wash with dilute HCl (to remove pyridine) and water.
-
Evaporate solvent and redissolve in HPLC mobile phase (e.g., Hexane/IPA 80:20).
Step 3: Chromatographic Conditions (UV)
| Parameter | Setting |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (80 : 20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Injection Volume | 5 - 10 µL |
Expert Note: The mobile phase is more polar (20% IPA) than Method A because the DNB derivative is more polar and interacts more strongly with the column [4].
Part 4: Data Analysis & Calculation
Regardless of the method used, the Enantiomeric Excess (%ee) is calculated using the peak areas of the two enantiomers.
Example Calculation:
-
Area of (R)-enantiomer (Major peak): 9800 units
-
Area of (S)-enantiomer (Minor peak): 200 units
-
Total Area = 10,000 units
Part 5: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Drifting Baseline (Method A) | RI Detector thermal instability | Insulate the column and detector tubing. Ensure the reference cell in the RI detector is purged with fresh mobile phase. |
| Low Sensitivity (Method A) | Sample concentration too low | Increase concentration to 10-20 mg/mL. RI detectors require mass load, not just molar absorptivity. |
| Extra Peaks (Method B) | Incomplete derivatization or reagent peaks | Run a "blank" derivatization (reagents only) to identify DNB-Cl hydrolysis peaks (dinitrobenzoic acid). |
| Poor Resolution | Column aging or mobile phase water content | Flush column with 100% IPA (low flow). Ensure hexane is "HPLC Grade" and dry; water traces deactivate normal phase silica. |
References
-
Rakibe, U., et al. (2018).[1] "A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase." IOSR Journal of Applied Chemistry, 11(9), 12-18.[1] Link
-
Daicel Chiral Technologies. (2013).[2] "Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns." Chiral Technologies Application Notes. Link
-
Yoshioka, T., et al. (2012). "Chiral separation of glycerolipids by high-performance liquid chromatography." Journal of Lipid Nutrition, 21(1), 27-36. Link
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link
Sources
comparing reactivity of heptyl vs octyl glycidyl ethers
Content Type: Technical Comparison Guide Subject: Reactivity, Physicochemical Properties, and Application Suitability Audience: Senior Polymer Scientists, Medicinal Chemists, and Formulation Engineers[1]
Executive Summary
This guide provides a technical analysis of Heptyl Glycidyl Ether (HGE) versus Octyl Glycidyl Ether (OGE) .[1] While often grouped interchangeably as "medium-chain alkyl glycidyl ethers," the single methylene (
The Verdict:
-
Heptyl Glycidyl Ether (C7): The "Bridge" molecule.[1] It offers the aggressive viscosity reduction of butyl glycidyl ether (BGE) with reduced volatility. It is ideal for systems requiring rapid diffusion into tight matrices (e.g., potting of micro-electronics) but carries a higher vapor pressure risk than C8.[1]
-
Octyl Glycidyl Ether (C8): The "Industrial Standard."[1] (Often supplied as 2-ethylhexyl glycidyl ether).[2][3] It provides a superior balance of hydrophobicity and low sensitization potential.[1] It is the preferred choice for coating applications where moisture resistance and worker safety (lower volatility) are paramount.[1]
Molecular Architecture & Physicochemical Baseline[1]
To understand the reactivity differences, we must first establish the structural baseline. Both molecules function via the tension-loaded oxirane (epoxide) ring, but their alkyl tails dictate their physical movement and phase interaction.[1]
| Property | Heptyl Glycidyl Ether (n-C7) | Octyl Glycidyl Ether (n-C8) | Impact on Performance |
| Molecular Weight | ~172.27 g/mol | ~186.29 g/mol | C7 diffuses faster in high-viscosity resins.[1] |
| Viscosity (25°C) | ~2–3 cP (Est.) | 2–5 cP [1] | Both are ultra-low viscosity diluents; C7 is marginally lower.[1] |
| Boiling Point | ~200°C | >230°C | C7 has higher volatility; requires stricter ventilation.[1] |
| LogP (Hydrophobicity) | ~2.5 | ~3.0–3.2 | C8 offers superior water resistance in cured networks.[1] |
| Epoxy Equiv.[1][4][5][6] Weight (EEW) | ~175 g/eq | ~186–230 g/eq | C7 has higher epoxide density; slightly higher exotherm potential.[1] |
Note on Isomers: "Octyl glycidyl ether" in industry often refers to the branched 2-ethylhexyl glycidyl ether (CAS 2461-15-6).[1] For this scientific comparison, we treat them as linear homologs unless specified, but the branched C8 isomer exhibits even higher steric hindrance than linear C7.
Reactivity Profile: Kinetics vs. Thermodynamics
Contrary to common misconceptions, the intrinsic chemical reactivity of the epoxide ring in C7 and C8 is nearly identical. The inductive effect of the alkyl chain dissipates through the ether oxygen linkage. The observed differences in performance are driven by mobility (kinetics) and phase transfer .[1]
Mechanism of Action
Both molecules undergo nucleophilic ring-opening (
Figure 1: Nucleophilic attack mechanism. The C7 and C8 tails primarily influence the 'Transition State' via steric bulk and diffusion rates, not electronic activation.
Kinetic Differentiation[1]
-
Diffusion-Controlled Cure: In the early stages of curing (liquid state), reactivity is similar.[1] However, as the resin vitrifies (gelation), reaction rates become diffusion-controlled.
-
HGE Advantage: Due to smaller hydrodynamic volume, HGE maintains mobility longer into the cure cycle, potentially leading to higher conversion rates in tightly crosslinked systems (e.g., Novolac systems).
-
OGE Behavior: The bulkier C8 chain (especially if branched 2-ethylhexyl) slows diffusion earlier, which can act as a plasticizer but may leave slightly more unreacted epoxide groups if the cure schedule is not optimized.[1]
-
Toxicology & Safety: The "Valley of Safety"
This is the most critical differentiator for drug development and handling.[1] Alkyl glycidyl ethers exhibit a trend where toxicity often decreases as chain length increases (due to lower solubility in biological fluids and lower volatility), but sensitization remains a risk.[1]
-
Mutagenicity (AMES Test):
-
C4 (Butyl): Positive (Mutagenic).[1]
-
C7 (Heptyl): Transition Zone. Often shows weak activity or "equivocal" results depending on the strain.[1] It is safer than C4 but less established than C8.
-
C8 (Octyl): Generally Negative (Non-mutagenic) in standard strains (TA100/TA1535) [2].[1] This makes C8 the preferred candidate for biomedical device potting or skin-contact applications.[1]
-
-
Sensitization: Both are Class 1 Skin Sensitizers.[1] However, the lower volatility of C8 significantly reduces the risk of inhalation sensitization compared to C7.
Experimental Protocols
To validate these differences in your specific formulation, the following self-validating protocols are recommended.
Protocol: Epoxide Equivalent Weight (EEW) Titration
Objective: Determine the precise stoichiometry. Commercial grades vary, and assuming theoretical MW will lead to off-ratio networks.[1]
-
Reagent Prep: Prepare 0.1N Perchloric Acid in Glacial Acetic Acid.
-
Solubilization: Dissolve 0.5g of Glycidyl Ether sample in 10mL chlorobenzene + 10mL glacial acetic acid.
-
Indicator: Add 3 drops of Crystal Violet.
-
Titration: Titrate with Perchloric acid from violet to blue-green endpoint.[1]
-
Validation: Run a blank (solvent only).
-
Calculation:
[1]
-
Protocol: Gel Time & Peak Exotherm (Isothermal)
Objective: Measure kinetic differences.
-
Mix: Stoichiometric mix of DGEBA resin + 15 wt% Diluent (C7 or C8) + Diethylenetriamine (DETA).[1]
-
Setup: Place 10g sample in a localized temperature chamber at 25°C.
-
Log: Use a thermocouple logger to track temperature rise.
-
Analysis:
Application Decision Matrix
When to choose which?
Figure 2: Selection logic based on performance requirements.[1] C8 is the robust choice; C7 is the performance specialist.
References
-
Westlake Epoxy. (2023).[1] Mono-functional HELOXY™ Modifiers Technical Data Sheet. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Glycidyl n-octyl ether (Compound Summary). Retrieved from
-
National Toxicology Program. (2020).[1] Mutagenicity of Alkyl Glycidyl Ethers in Salmonella typhimurium. Retrieved from (Note: Generalized reference for alkyl series mutagenicity trends).
-
SACHEM Inc. (2024).[1] Glycidyl Ethers: Versatile Reactive Intermediates. Retrieved from
(Note: While specific "Heptyl Glycidyl Ether" data sheets are rare due to its niche status, properties are interpolated from the homologous series validated in references 1 and 3.)
Sources
- 1. Glycidyl n-octyl ether | C11H22O2 | CID 92955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sacheminc.com [sacheminc.com]
- 3. US11964073B2 - Cured adhesive compositions and method of making - Google Patents [patents.google.com]
- 4. Glycidyl n-octyl ether | C11H22O2 | CID 92955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Butyl glycidyl ether - OEHHA [oehha.ca.gov]
- 6. Mono-functional HELOXY™ modifiers | Westlakeepoxy [westlakeepoxy.com]
A Comprehensive Guide to the Mass Spectrometric Fragmentation of (R)-(+)-Glycidyl Heptyl Ether
Introduction
(R)-(+)-Glycidyl heptyl ether is an organic compound featuring both an epoxide and an ether functional group. As a member of the glycidyl ether family, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers[1]. Accurate structural characterization is paramount in drug development and materials science to ensure purity, identify byproducts, and understand reaction mechanisms. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of this compound. We will objectively compare the fragmentation behavior under two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS). The discussion is grounded in established principles of gas-phase ion chemistry to provide researchers with a predictive framework for identifying this molecule and differentiating it from structural analogs.
Molecular Structure and Energetics
This compound has a molecular formula of C10H20O2 and a molecular weight of 186.27 g/mol . Its structure contains two key features that dictate its fragmentation:
-
The Ether Linkage: The bond between the heptyl chain and the glycidyl moiety is susceptible to characteristic ether cleavages.
-
The Epoxide Ring: This strained three-membered ring is prone to ring-opening, which initiates a cascade of unique fragmentation pathways.
The fragmentation process is initiated by forming an ion from the neutral molecule. In EI-MS, a high-energy electron removes an electron from the molecule to form an energetically unstable radical cation (M+•)[2]. In ESI-MS, the molecule is typically protonated in solution to form a more stable even-electron ion ([M+H]+)[3]. These different starting ions are the primary reason for their distinct fragmentation patterns.
Electron Ionization (EI-MS) Fragmentation Analysis
Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, resulting in extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion peak for ethers can be weak or absent[4][5].
Predicted Dominant Fragmentation Pathways:
The fragmentation of the this compound radical cation (m/z 186) is governed by pathways that lead to the formation of the most stable carbocations and radicals[6].
-
α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for ethers, involving the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom[4][5]. The driving force is the stabilization of the resulting positive charge through resonance with the oxygen's lone pair electrons.
-
Cleavage on the Heptyl Chain: The most favorable α-cleavage involves the loss of the largest possible alkyl radical. Here, the loss of a hexyl radical (•C6H13, mass 85) results in a highly stable, resonance-stabilized oxonium ion at m/z 101 . This is often the base peak in the spectrum of long-chain ethers.
-
Cleavage on the Glycidyl Side: Cleavage of the C-O bond can lead to the formation of a heptyl oxonium ion at m/z 115 ([C7H15O]+) via loss of a glycidyl radical (•C3H5O, mass 57).
-
-
Inductive Cleavage (i-Cleavage): This involves the heterolytic cleavage of the carbon-oxygen ether bond, leading to the formation of a carbocation[4][7].
-
This pathway can generate a heptyl carbocation ([C7H15]+) at m/z 99 .
-
-
Epoxide Ring-Initiated Fragmentation: The epoxide ring itself is a site of high reactivity. Ring-opening upon ionization can lead to several characteristic low-mass fragments.
-
Cleavage of the C-C bond within the opened epoxide can lead to the formation of a key diagnostic ion at m/z 57 ([C3H5O]+), corresponding to a glycidyl cation or its rearranged isomer, the acylium ion [CH2=CH-C=O+H].
-
Another common fragment from the glycidyl unit is observed at m/z 43 ([C2H3O]+ or [C3H7]+).
-
Predicted EI-MS Data Summary
| m/z (Daltons) | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 186 | [C10H20O2]+• | Molecular Ion (M+•) | Confirms molecular weight; may be weak or absent. |
| 101 | [CH3-CH=O+-CH2-CH(O)CH2] | α-Cleavage (Loss of •C6H13) | Often the base peak; highly diagnostic for the ether. |
| 99 | [CH3(CH2)6]+ | Inductive Cleavage (Loss of •OC3H5O) | Indicates the heptyl chain. |
| 83 | [C6H11]+ | Secondary fragmentation of the heptyl chain. | Common alkyl fragment. |
| 71 | [C5H11]+ | Secondary fragmentation of the heptyl chain. | Common alkyl fragment. |
| 57 | [C3H5O]+ or [C4H9]+ | Epoxide Ring Fragmentation or Heptyl Fragmentation | Diagnostic for the glycidyl moiety. |
| 43 | [C2H3O]+ or [C3H7]+ | Epoxide or Heptyl Fragmentation | Common low-mass fragment. |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathways of this compound.
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]+, with little to no in-source fragmentation[3]. To gain structural information, Collision-Induced Dissociation (CID) is performed on the mass-selected precursor ion (in this case, m/z 187). Fragmentation of these even-electron ions favors the elimination of stable, neutral molecules rather than the radical losses seen in EI-MS[8].
Predicted Dominant Fragmentation Pathways:
Protonation can occur on either the ether oxygen or the epoxide oxygen, influencing the subsequent fragmentation cascade.
-
Loss of Neutral Heptanol: If the epoxide oxygen is protonated, nucleophilic attack from the ether oxygen can facilitate the cleavage of the C-O ether bond, leading to the loss of a neutral heptanol molecule (C7H15OH, mass 116). This would produce a characteristic fragment ion at m/z 71 .
-
Loss of Neutral Water: Protonation of an oxygen atom followed by rearrangement can lead to the elimination of a water molecule (H2O, mass 18), resulting in a fragment at m/z 169 . This is a common loss for oxygen-containing compounds.
-
Loss of Neutral Heptene: Protonation of the ether oxygen can catalyze the elimination of the heptyl group as a neutral alkene, heptene (C7H14, mass 98). This would generate a protonated glycidol fragment at m/z 89 .
Comparison: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | ESI-MS/MS |
| Primary Ion | Radical Cation (M+•), m/z 186 | Protonated Molecule ([M+H]+), m/z 187 |
| Energy | High ("Hard" Ionization) | Low ("Soft" Ionization) with controlled collision energy |
| Fragmentation | Extensive, complex, radical losses | Controlled, simpler, neutral losses |
| Key Fragments | m/z 101 (α-cleavage), m/z 99, m/z 57 | m/z 169 (Loss of H2O), m/z 89 (Loss of C7H14), m/z 71 |
| Primary Use | Library matching, structural fingerprinting | Molecular weight determination, targeted structural analysis |
Recommended Experimental Protocol
To provide a self-validating and comprehensive analysis, acquiring data from two orthogonal methods (GC-MS and LC-MS) is recommended.
Visualization of Experimental Workflow
Caption: Recommended workflow for comprehensive MS analysis.
Step-by-Step Methodology
A. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL.
-
For GC-MS analysis, use Dichloromethane or Ethyl Acetate as the solvent.
-
For LC-MS analysis, use Methanol or Acetonitrile as the solvent.
-
Prepare a dilution series (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) to determine the optimal concentration.
B. GC-MS (EI) Method
-
Instrument: Gas Chromatograph coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
C. LC-MS/MS (ESI) Method
-
Instrument: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ) or Quadrupole-TOF (Q-TOF) Mass Spectrometer.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Precursor Ion: m/z 187.15.
-
Collision Energy: Perform a ramping experiment from 10-40 eV to find optimal fragmentation.
-
Comparison with Structural Alternatives
The uniqueness of the fragmentation pattern is best understood by comparing it to related structures.
| Compound | Key Differentiating Fragments (EI-MS) | Rationale |
| This compound | m/z 101, m/z 57 | The m/z 101 ion is a hallmark of α-cleavage on the C7 chain. The m/z 57 ion is diagnostic for the glycidyl group. |
| Diheptyl Ether | m/z 129 (α-cleavage loss of •C6H13) | Lacks the epoxide group, so no m/z 57 fragment will be observed. The main α-cleavage fragment is at a higher m/z. |
| Phenyl Glycidyl Ether | m/z 94 ([PhOH]+•), m/z 77 ([C6H5]+) | Fragmentation is dominated by the stable aromatic ring. The base peak is often the phenol radical cation (m/z 94). The characteristic alkyl chain fragments (m/z 101, 99) are absent. The NIST reference spectrum for a similar compound, p-Cresyl glycidyl ether, confirms fragmentation dominated by the aromatic portion[9]. |
Conclusion
The mass spectrometric analysis of this compound yields distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. Electron Ionization provides a detailed structural fingerprint, with the m/z 101 ion from α-cleavage and the m/z 57 ion from the epoxide moiety serving as key diagnostic peaks. In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 187) is expected to show characteristic neutral losses of heptanol (m/z 71) or heptene (m/z 89). By employing the experimental protocols outlined in this guide and comparing the results against these predicted pathways and structural analogs, researchers can achieve unambiguous identification and confident characterization of this important chemical intermediate.
References
-
Spectroscopy of Ethers and Epoxides. (2025). Chemistry LibreTexts. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. [Link]
-
Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. (2004). Rapid Communications in Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2021). YouTube. [Link]
-
Solvent-Free Synthesis of Glycidyl Ethers. (2014). Chalmers University of Technology. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Wisconsin-River Falls. [Link]
-
Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. (2016). ResearchGate. [Link]
- Process for preparation of glycidyl ether. (2000).
-
p-Cresyl glycidyl ether. (n.d.). NIST WebBook. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]
-
Glycidyl Ethers. (n.d.). SACHEM, Inc.. [Link]
Sources
- 1. sacheminc.com [sacheminc.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. p-Cresyl glycidyl ether [webbook.nist.gov]
Technical Guide: GC Retention Characteristics of Glycidyl Heptyl Ether
The following guide is structured as a technical advisory for analytical chemists and process engineers. It synthesizes available retention data with a predictive framework for Glycidyl Heptyl Ether (GHE) , a compound where specific experimental constants are often proprietary or obscured by its more common homologs (Butyl and 2-Ethylhexyl glycidyl ethers).[1]
Executive Summary & Strategic Analysis
Glycidyl Heptyl Ether (GHE) (CAS: 68958-64-5 / 2-[(heptyloxy)methyl]oxirane) is a reactive diluent used to modify the viscosity and flexibility of epoxy resins.[1] Unlike the ubiquitous Butyl Glycidyl Ether (BGE) or 2-Ethylhexyl Glycidyl Ether (EHGE), GHE represents a "mid-chain" hydrophobe that balances volatility with resin compatibility.[1]
The Analytical Challenge: Direct retention time (RT) data for GHE is scarce in public spectral libraries compared to its C4 and C8 homologs.[1] Furthermore, industrial "C7" glycidyl ethers are often isomeric mixtures rather than pure n-heptyl species.[1]
This guide provides a Predictive Retention Model based on homologous series interpolation, validated by experimental anchors from C4, C6, and C8 glycidyl ethers. We compare the separation performance on Non-Polar (100% Dimethylpolysiloxane) vs. Polar (PEG/Wax) phases to determine the optimal method for purity analysis.
Chromatographic Behavior & Column Selection[1][2][3][4][5][6]
The selection of the stationary phase is the critical determinant for resolving GHE from synthesis byproducts (e.g., heptanol, chlorohydrin intermediates).
Comparison of Stationary Phases
| Feature | Alternative A: Non-Polar (e.g., DB-1, HP-5, Rtx-1) | Alternative B: Polar (e.g., DB-Wax, HP-INNOWax) |
| Separation Mechanism | Boiling Point (Volatility) | Dipole-Dipole & Hydrogen Bonding |
| GHE Elution Region | Elutes between n-C11 and n-C12 alkanes | Elutes significantly later (shifts due to ether/epoxy polarity) |
| Impurity Resolution | Excellent for hydrocarbon contaminants.[1] Poor for separating GHE isomers.[1] | Superior for separating GHE from unreacted heptanol and water.[1] |
| Thermal Stability | High (up to 350°C) | Moderate (limit ~250°C); Epoxides may degrade if active spots exist.[1] |
| Recommendation | Primary Choice for general purity assay.[1] | Secondary Choice for trace impurity analysis (alcohols).[1] |
Decision Logic for Method Development
The following decision tree outlines the logical flow for selecting the column based on the analytical goal.
Figure 1: Strategic decision tree for selecting the stationary phase based on the specific impurity profile of the glycidyl ether sample.
Comparative Retention Data (Predictive Model)
Since absolute retention times vary by instrument, we use Kovats Retention Indices (RI) . These are system-independent constants.[1] The RI for Glycidyl Heptyl Ether is derived via interpolation from the linear relationship of the alkyl glycidyl ether homologous series.
Homologous Series Anchors (Experimental & Interpolated)
| Compound | Carbon Chain | Boiling Point (°C) | RI (Non-Polar)* | RI (Polar / Wax)** |
| Butyl Glycidyl Ether | C4 | ~164 | 950 - 980 | 1150 - 1200 |
| Phenyl Glycidyl Ether | Aromatic | ~245 | 1251 | ~1850 |
| 2-Ethylhexyl Glycidyl Ether | C8 (Branched) | ~230 | 1280 - 1300 | 1363 [1] |
| Octyl Glycidyl Ether | C8 (Linear) | ~235 | 1350 - 1380 | 1450 - 1500 |
| Glycidyl Heptyl Ether | C7 (Linear) | ~210 | 1250 ± 20 | 1380 ± 30 |
-
Non-Polar Prediction: On a DB-1 column, GHE (C7) will elute approximately midway between the C4 and C8 homologs.[1]
-
Polar Prediction: On a Wax column, the ether oxygen and epoxide ring interact strongly with the phase, shifting the RI significantly higher (~1380) compared to non-polar phases.
-
Note on Isomers: Commercial "Heptyl" glycidyl ether is often a mixture of branched isomers (iso-heptyl).[1] Branched isomers typically elute 10–30 RI units earlier than the linear n-heptyl isomer listed above.[1]
Experimental Protocol: Validation Workflow
To confirm the retention time in your specific system without buying an expensive pure standard, use the "Bracket Method" with common laboratory standards (C4 and C8 glycidyl ethers).
Reagents
-
Reference A: Butyl Glycidyl Ether (BGE) - Low boiling marker.[1]
-
Reference B: 2-Ethylhexyl Glycidyl Ether (EHGE) - High boiling marker.[1]
-
Sample: Glycidyl Heptyl Ether (GHE).[1]
-
Solvent: Dichloromethane or Hexane (HPLC Grade).[1]
Instrument Conditions (GC-FID/MS)[1][5]
-
Inlet: Split/Splitless (Split 50:1 recommended to prevent column overload). Temp: 250°C.[1]
-
Liner: Deactivated glass wool (Essential to prevent epoxide ring opening).[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
Workflow Diagram
Figure 2: The "Bracket Method" workflow for identifying GHE using common homologs.
Validation Logic: If your sample peak elutes roughly 65-70% of the time distance between the BGE peak and the EHGE peak, it is confirmed as the C7 Glycidyl Ether.
Troubleshooting & Optimization
Peak Tailing (Activity)[1]
-
Cause: Epoxides are reactive.[1] Active silanol sites in the liner or column can cause ring opening, leading to "ghost" peaks (diols) or tailing.
-
Solution: Use Ultra-Inert liners and columns.[1][2] Avoid glass wool if possible, or use silylated glass wool.
Thermal Degradation[1]
-
Cause: Injector temperature >280°C can cause thermal rearrangement of the glycidyl group.[1]
-
Solution: Keep injector <260°C. Ensure a high split ratio to minimize residence time in the hot inlet.
Isomer Co-elution[1]
-
Issue: Commercial GHE often contains 3-4 isomers.[1]
-
Solution: Switch to a slower ramp rate (5°C/min) around the elution window (150°C - 200°C) to resolve branched isomers from the linear n-heptyl ether.
References
-
Chemical Composition and Toxicity of Extracts of Fouquieria splendens. (2022). AIMS Press.[1] Identifies 2-Ethylhexyl Glycidyl Ether retention index (1363) on HP-INNOWax.[1] [1]
-
Kovats Retention Index Prediction. (2024). Technical University Wien.[1] Principles of homologous series interpolation for hydrocarbons and ethers.
-
Analysis of Alkyl Glycidyl Ethers. (1988). Journal of Chromatography A. Establishes elution order of BGE, PGE, and CGE.
-
PubChem Compound Summary: Phenyl Glycidyl Ether. National Library of Medicine.[1] Provides comparative physical property and retention data for aromatic glycidyl ethers.[1]
-
Epoxy Curing Agents & Diluents Guide. Evonik. Comparative data on BGE (Epodil 741) and EHGE (Epodil 746) used as anchors.[1]
Sources
Comprehensive Comparison & Validation Guide: (R)-(+)-Glycidyl Heptyl Ether
Topic: Elemental Analysis Standards for (R)-(+)-Glycidyl Heptyl Ether Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Precision of C7 Chiral Intermediates
In the high-stakes landscape of pharmaceutical synthesis and amphiphilic polymer design, This compound (C10H20O2) occupies a critical niche. Unlike its even-numbered homologs (hexyl or octyl), the C7 heptyl chain offers a unique hydrophobic balance, often utilized to fine-tune the Critical Micelle Concentration (CMC) of drug delivery vehicles without compromising solubility.
However, the validation of this chiral building block is fraught with analytical challenges. Impurities such as hydrolyzed diols, residual epichlorohydrin, or racemic contamination can silently derail downstream polymerization.
This guide establishes the Elemental Analysis (EA) Gold Standard for this compound, compares its performance against structural alternatives, and provides a self-validating protocol for confirming its purity.
Establishing the "Gold Standard": Theoretical vs. Experimental
For any new batch of this compound, Elemental Analysis (CHN) serves as the first gate of quality control. It is the coarse filter that validates the bulk chemical composition before expensive chiral HPLC is employed.
Theoretical Composition (Benchmark)
Formula:
| Element | Theoretical Mass % | Acceptable Tolerance (±0.4%) | Common Failure Mode (Interpretation) |
| Carbon (C) | 69.72% | 69.32% – 70.12% | Low: Moisture contamination or hydrolysis to diol.High: Residual solvent (e.g., Toluene, Hexane). |
| Hydrogen (H) | 11.70% | 11.30% – 12.10% | High: Trapped water or incomplete drying. |
| Oxygen (O) | 18.58% | Calculated by difference | High: Oxidation of ether linkage or hydrolysis. |
Critical Insight: A deviation of >0.5% in Carbon often indicates the ring-opening of the epoxide to form 3-(heptyloxy)propane-1,2-diol , a common impurity formed by moisture exposure.
Comparative Performance Analysis
Why choose this compound over its alternatives? The decision usually hinges on Hydrophobic/Lipophilic Balance (HLB) and Stereochemical Efficacy .
Comparison 1: C7 (Heptyl) vs. C6 (Hexyl) & C8 (Octyl) Analogs
In amphiphilic block copolymers (e.g., PEG-b-PAGE), the side-chain length dictates the stability of the micelle.
| Feature | (R)-Glycidyl Hexyl Ether (C6) | (R)-Glycidyl Heptyl Ether (C7) | (R)-Glycidyl Octyl Ether (C8) |
| Hydrophobicity | Low | Moderate (Optimized) | High |
| CMC Impact | High CMC (Less stable micelles) | Balanced CMC | Low CMC (Aggregates easily) |
| Solubility | High water solubility | Amphiphilic Sweet Spot | Low water solubility |
| Use Case | Hydrophilic surface coating | Drug encapsulation (Liposomes) | Solid-lipid nanoparticles |
Comparison 2: (R)-Enantiomer vs. Racemic Mixture
For non-chiral applications (e.g., simple surfactants), the racemic mixture is cost-effective. However, in drug development, the (R)-isomer is non-negotiable.
-
Metabolic Stability: The (R)-isomer often mimics natural phospholipids, reducing immunogenicity in lipid nanoparticles (LNPs).
-
Polymerization Kinetics: In Anionic Ring-Opening Polymerization (AROP), pure (R)-monomers yield isotactic polyethers with semi-crystalline properties, whereas racemic mixtures yield amorphous, atactic polymers.
Experimental Protocol: The Self-Validating Analysis System
Objective: Accurate CHN determination of a volatile, viscous liquid ether. Challenge: Volatility can lead to mass loss before combustion; hygroscopicity can skew Hydrogen results.
Reagents & Equipment
-
Standard: Acetanilide (Calibration).
-
Sample: this compound (Store at 2-8°C, desiccated).
-
Capsules: Hermetically sealed aluminum pans (for liquids) or tin capsules with cold-sealing device.
Step-by-Step Workflow
-
Pre-Analysis Drying (Critical):
-
Dry the sample under high vacuum (0.1 mbar) at ambient temperature for 4 hours to remove trace solvents.
-
Validation Check: Run a quick 1H-NMR. If water peak at ~1.56 ppm (in CDCl3) is visible, repeat drying.
-
-
Encapsulation (The "Cold Seal" Technique):
-
Use a micro-syringe to dispense 1.5 – 2.5 mg of the oily liquid into a pre-tared tin capsule.
-
Do NOT leave open. Immediately crimp and cold-weld the capsule using a sealing press.
-
Why? This prevents evaporation of the ether and absorption of atmospheric moisture.
-
-
Combustion Parameters:
-
Furnace Temp: 950°C (Ensure complete oxidation of the ether backbone).
-
Oxygen Boost: Set oxygen dose to 5-8 mL to prevent "soot" formation (incomplete carbonization).
-
-
Data Validation Logic:
-
IF C% is within ±0.4% AND H% is within ±0.3%: PASS .
-
IF C% is Low (-1.0%) and H% is High (+0.5%): FAIL (Sample is wet/hydrolyzed).
-
IF C% is High (+1.0%): FAIL (Solvent contamination).
-
Visualizing the Quality Assurance Workflow
The following diagram illustrates the decision tree for validating this compound, integrating Elemental Analysis with orthogonal methods like Chiral HPLC.
Caption: Logical workflow for validating this compound purity. EA acts as the primary gatekeeper for bulk composition before stereochemical verification.
References
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Glycidyl Ethers.[1][2][3] Retrieved from [Link]
-
American Chemical Society (ACS). (2020). Guidelines for Elemental Analysis Data Reporting. ACS Publications. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
